trans-Stilbene oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315411 | |
| Record name | (R,R)-Stilbene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS] | |
| Record name | trans-Stilbene oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25144-18-7, 1439-07-2 | |
| Record name | (R,R)-Stilbene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stilbene oxide, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Stilbene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Stilbene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R,R)-Stilbene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-α,α-epoxydibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBENE OXIDE, (2R,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategic Approaches to Trans Stilbene Oxide Production
Classical and Advanced Epoxidation Protocols for trans-Stilbene (B89595)
The epoxidation of trans-stilbene can be accomplished through various synthetic routes. The most common and classical approach involves the use of peracids. More advanced methods utilize transition metal catalysts to achieve high efficiency and, in some cases, stereoselectivity.
Peracid-Mediated Epoxidation of trans-Stilbene
Peracids are a class of organic compounds that possess a -OOH group and are effective reagents for the epoxidation of alkenes. The reaction mechanism involves the transfer of an oxygen atom from the peracid to the alkene's double bond. orientjchem.org
Peracetic acid and perbenzoic acid are commonly employed for the epoxidation of trans-stilbene. orgsyn.org The reaction with peracetic acid, often in a solvent like dioxane, can yield trans-stilbene oxide. smolecule.com Similarly, perbenzoic acid is also an effective reagent for this transformation. orgsyn.org The reaction of trans-stilbene with peracids is generally slower compared to unconjugated olefins due to the conjugation with the aromatic rings. orgsyn.org Kinetic studies have shown that the epoxidation with peroxybenzoic acid is a second-order reaction. researchgate.net
The use of commercially available 40% peracetic acid in acetic acid has been described for the synthesis of this compound. orgsyn.org The reaction progress can be monitored by measuring the optical density of the reaction mixture. orgsyn.org It is noted that if unreacted trans-stilbene remains, it can be challenging to remove by recrystallization alone. orgsyn.org In such cases, further treatment with peracetic acid is required to convert the remaining starting material to the desired epoxide. orgsyn.org
An alternative and efficient method for epoxidation involves the use of hydrogen peroxide as the primary oxidant in the presence of a ketone catalyst. This system generates a dioxirane (B86890) in situ, which then acts as the epoxidizing agent. Trifluoroacetone has been identified as a particularly active catalyst for this process. mdma.ch
The reaction is typically carried out in a biphasic system of acetonitrile (B52724) and an aqueous solution. The pH of the reaction medium plays a crucial role in the efficiency of the epoxidation, with higher pH values generally leading to better conversions. mdma.chpsu.edu For instance, the epoxidation of trans-stilbene using trifluoroacetone as a catalyst and hydrogen peroxide as the oxidant can be performed on a larger scale with good results. mdma.ch
Table 1: Effect of pH on Ketone-Catalyzed Epoxidation of trans-β-Methylstyrene
| Catalyst | pH | Conversion (%) |
| Trifluoroacetone | 7.0 | 25 |
| Trifluoroacetone | 8.5 | 55 |
| Trifluoroacetone | 10.0 | 80 |
| Tetrahydropyran-4-one | 7.0 | 12 |
| Tetrahydropyran-4-one | 8.5 | 30 |
| Tetrahydropyran-4-one | 10.0 | 50 |
| Data sourced from a study on ketone-catalyzed epoxidation using hydrogen peroxide. mdma.ch |
Transition Metal-Catalyzed Epoxidation of trans-Stilbene
Transition metal complexes have emerged as powerful catalysts for the epoxidation of alkenes, offering high activity and selectivity under milder conditions compared to traditional methods. orientjchem.org
Gold catalysts have shown high activity in the stereoselective epoxidation of trans-stilbene. rsc.org Specifically, gold(III) chloride (AuCl₃) can efficiently catalyze the epoxidation of trans-stilbene using sodium chlorite (B76162) as the oxidant. The reaction is performed in a trisolvent system consisting of 2-methoxyethanol, acetonitrile, and water. This method results in a high isolated yield of this compound with no detectable formation of the cis-epoxide. The stereoselectivity is attributed to π-π stacking interactions between the aromatic rings of the substrate and the gold catalyst. Atomically precise gold nanoclusters have also been used for the efficient and stereoselective epoxidation of stilbenes. sapub.org
Table 2: Optimization of Gold-Catalyzed Epoxidation of trans-Stilbene
| Solvent System | Temperature (°C) | Yield (%) |
| CH₃CN/H₂O | 25 | 42 |
| CH₃OCH₂CH₂OH/CH₃CN/H₂O | 80 | 81 |
| t-BuOH/CH₃CN/H₂O | 80 | 81 |
| Data from a study on gold-catalyzed epoxidation with sodium chlorite. |
Manganese(III)-salen complexes are well-established catalysts for the asymmetric epoxidation of alkenes. researchgate.net While they are particularly effective for the epoxidation of cis-disubstituted olefins, their application to trans-disubstituted olefins like trans-stilbene has been met with lower rates and enantioselectivities. arkat-usa.org However, modifications to the catalytic system, such as immobilizing the chiral salen complex within the mesoporous channels of materials like Al-MCM-41, have been explored. psu.edursc.org Using iodosylbenzene as the oxygen donor, these heterogeneous catalysts can facilitate the epoxidation of trans-stilbene, although it is a less reactive substrate compared to its cis-isomer. psu.edu The enantiomeric excess (ee) of the resulting trans-epoxide is also typically lower. psu.edu
Iron(II)-Catalyzed Asymmetric Ring-Opening for Enantiomer Isolation
The enantioselective ring-opening of meso-epoxides serves as a powerful strategy for accessing chiral molecules. In this context, iron(II)-catalyzed systems have emerged as an economical and environmentally benign option. Researchers have successfully employed an iron(II) catalyst for the enantioselective ring-opening of aromatic meso-epoxides, such as stilbene (B7821643) oxide, with nucleophiles like indoles. thieme-connect.de This method yields functionalized alkylated indoles in good yields and with excellent enantioselectivities. thieme-connect.de
A key aspect of this catalytic process is the ability to perform a kinetic resolution of racemic this compound. thieme-connect.de This results in the formation of the desired ring-opened product from one enantiomer, while leaving the other enantiomer of this compound unreacted and thus isolated. thieme-connect.de The effectiveness of this process can be enhanced by the addition of powdered 4 Å molecular sieves, which has been shown to improve product yields. thieme-connect.de
Recent studies have also explored the use of iron(II) salen complexes in the ring-expansion reaction of epoxides with alkenes. acs.org The mechanism involves the reduction of an in-situ formed Fe(II) complex to Fe(I), which then mediates the reductive ring-opening of the epoxide through a single electron transfer (SET) process. acs.org This generates a radical intermediate that subsequently reacts with an alkene to form tetrahydrofuran (B95107) derivatives. acs.org While this particular study focused on ring-expansion, the initial iron-mediated ring-opening step is a critical mechanistic feature.
Carbon Nitride-Supported Iron Cluster Catalysis
A significant advancement in the catalytic epoxidation of trans-stilbene involves the use of highly dispersed Fe₂ clusters supported on mesoporous carbon nitride (mpg-C₃N₄). nih.govrepec.org This novel catalyst demonstrates superior performance, achieving a high conversion rate of 91% and an outstanding selectivity of 93% for this compound. nih.govchinesechemsoc.org A notable feature of this system is the use of molecular oxygen as the sole oxidant, eliminating the need for a co-reagent like an aldehyde. nih.gov
The exceptional reactivity of these Fe₂ clusters is attributed to the synergistic activation of oxygen species. chinesechemsoc.org First-principles calculations have revealed that this unique reactivity stems from the formation of active oxygen species on the iron clusters. nih.gov In contrast, other iron-based catalysts such as iron porphyrin, single-atom iron, and small iron nanoparticles (approximately 3 nm) are nearly inert under the same reaction conditions. nih.gov The synthesis of these highly dispersed Fe₂ clusters is achieved through a "precursor-preselected" wet-chemistry strategy. nih.gov The general applicability of this synthesis approach has been demonstrated by producing other diatomic clusters, such as Pd₂ and Ir₂, suggesting a broad potential for discovering new diatomic cluster catalysts. nih.gov
The Fe₂/mpg-C₃N₄ catalyst also exhibits excellent recyclability, a crucial factor for practical applications. researchgate.net
Copper Oxide Nanowires in Aerobic Epoxidation
Copper oxide (CuO) nanowires have been identified as effective catalysts for the aerobic epoxidation of trans-stilbene. researchgate.netresearchgate.net These nanowires can be synthesized through the oxidation of a copper wire at elevated temperatures. researchgate.net In some applications, these CuO nanowires are integrated with other materials to enhance their catalytic properties. For instance, copper oxide-embedded silver nanowires have shown excellent and rapid catalytic activity. researchgate.net Similarly, FePt nanowires deposited with copper nanoparticles (FePt@Cu nanowires) have been successfully used to catalyze the epoxidation of trans-stilbene with molecular oxygen, affording this compound in high yields. thieme-connect.com The FePt nanowires alone show no catalytic activity for this reaction. thieme-connect.com
The catalytic activity of these copper-based nanomaterials is often attributed to a synergistic effect between the different metallic components. For example, in CuO@Ag nanowires, the interaction between silver and copper oxide enhances the catalytic activity, leading to high conversion and selectivity towards the epoxide. researchgate.net
Role of Solvent and Radical Intermediates in Catalytic Epoxidation
The solvent plays a critical role in the catalytic epoxidation of alkenes, particularly when using molecular oxygen or air as the oxidant. researchgate.net It is believed that solvent molecules can react with active oxygen species on the surface of the metal catalyst to form unstable free radical intermediates. researchgate.net These radical intermediates then attack the C=C double bond of the alkene to form the corresponding epoxide. researchgate.net This mechanism suggests that the solvent is not merely an inert medium but an active participant in the reaction pathway.
For example, in the epoxidation of trans-stilbene catalyzed by CuO@Ag nanowires, it has been proposed that the solvent, xylene, first reacts on the silver surface to form an intermediate, which then moves to the CuO surface to form a peroxidic radical. researchgate.net This radical species then attacks the trans-stilbene C=C bond to yield the epoxide. researchgate.net
In other systems, such as the epoxidation catalyzed by gold nanoclusters, the reaction is also thought to proceed through radical intermediates. sapub.org The presence of radical scavengers can inhibit the reaction, supporting the involvement of radical pathways. The nature of the solvent can also influence the reaction outcome in non-radical pathways. For instance, in the epoxidation of trans-stilbene catalyzed by Ti-MCM-41, acetonitrile was found to be an optimal solvent for selective epoxidation, leading to this compound as the primary product at short reaction times. csic.es
Alternative Synthetic Pathways to Oxirane Ring Formation
Beyond direct epoxidation, alternative synthetic routes have been established for the formation of the oxirane ring in this compound. These methods often involve different precursors and reaction mechanisms, providing valuable alternatives to traditional oxidation processes.
Reaction with Silver Oxide and Substituted Aminoalcohols
An established, albeit less common, method for the synthesis of this compound involves the reaction of the methiodide of 1,2-diphenyl-2-dimethylaminoethanol with silver oxide. orgsyn.orgsmolecule.com This reaction provides an alternative pathway to the oxirane ring, starting from a substituted aminoalcohol derivative rather than trans-stilbene itself. This method highlights the versatility of synthetic approaches to epoxide formation, where the key three-membered ring can be constructed through intramolecular cyclization reactions.
Electrocyclic Reactions Involving Carbonyl Ylides
Electrocyclic reactions provide a sophisticated route to this compound through the interconversion of oxiranes and open-chain carbonyl ylides. smolecule.com These reactions are typically governed by the principles of orbital symmetry and can be initiated either thermally or photochemically. slideshare.net The ring-opening of this compound can be induced by photo-irradiation, leading to the formation of a carbonyl ylide. researchgate.net This process is often ultrafast, occurring on the femtosecond to picosecond timescale. researchgate.net
Conversely, the corresponding carbonyl ylide can undergo an electrocyclic ring-closure to form the oxirane ring of this compound. This equilibrium between the open-chain ylide and the closed oxirane form is a key characteristic of this class of reactions. Kinetic studies on substituted stilbene oxides have been used to construct energy profiles for these electrocyclic ring-opening and closing processes. scispace.com
Precursor Synthesis via Stereoselective Olefin Formation
The synthesis of this compound begins with the formation of its precursor, trans-stilbene. The stereochemistry of this precursor is crucial, as the geometry of the starting alkene dictates the stereochemistry of the resulting epoxide. The Wittig reaction is a prominent method for creating the carbon-carbon double bond of stilbene from an aldehyde and a phosphonium (B103445) ylide. tamu.edu
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene and triphenylphosphine (B44618) oxide. nku.edu The ylide is typically generated in situ from a stable phosphonium salt, such as benzyltriphenylphosphonium (B107652) chloride, and a base. divched.org The geometry of the resulting alkene is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, or trans isomers. nku.eduucd.ie In recent years, significant efforts have been made to adapt the Wittig reaction to align with the principles of green chemistry, focusing on reducing hazardous waste and improving energy efficiency. divched.orgresearchgate.net
A key green adaptation of the Wittig reaction is the use of water as the reaction medium, a significant departure from the classic method which required strict anhydrous conditions and organic solvents. google.com These "on-water" or aqueous-phase reactions offer numerous advantages, including simplified procedures, enhanced safety, and easier product separation. divched.orggoogle.com
In this methodology, a substituted benzyltriphenylphosphonium salt reacts with an aromatic aldehyde in the presence of a simple base, such as sodium hydroxide (B78521), under vigorous stirring in water. google.com This approach has been shown to be highly effective, producing trans-stilbene derivatives with almost complete stereoselectivity for the trans isomer. google.com Research has demonstrated that water can unexpectedly accelerate the reaction rate, even for reactants with poor water solubility. organic-chemistry.org This rate enhancement is often attributed to hydrophobic effects, which promote the aggregation of reactants. organic-chemistry.org The use of water as a solvent eliminates the need for volatile and often toxic organic solvents, making the process more environmentally benign. divched.orggoogle.com Typical yields for trans-stilbene derivatives synthesized via this "on-water" method range from 52% to 56%, with purities often exceeding 95% after purification.
| Parameter | "On-Water" Wittig Reaction Conditions |
| Reactants | Substituted benzyltriphenylphosphonium bromide, Aromatic aldehyde |
| Solvent | Water google.com |
| Base | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) google.com |
| Conditions | Strong stirring at temperatures up to 80°C google.com |
| Key Advantage | High selectivity for trans-stilbene product, avoids anhydrous organic solvents google.comorganic-chemistry.org |
Wittig Reaction and its Green Chemistry Adaptations
Factors Governing Stereoselectivity and Reaction Efficiency in this compound Synthesis
The conversion of trans-stilbene to this compound is typically achieved via epoxidation. The efficiency and stereoselectivity of this transformation are highly dependent on several key experimental factors, including the choice of catalyst, the solvent system, reaction temperature, and reactant concentrations.
The catalyst is central to achieving efficient and selective epoxidation. In metal-catalyzed systems, both the metallic center and its associated ligands and counterions play a critical role. For instance, in epoxidations catalyzed by Manganese(III)-salen (Mn(salen)) complexes, the counterion (X) of the catalyst (e.g., MnIII(salen)X) can dramatically influence the stereochemical outcome. acs.org
A study using cis-stilbene (B147466) as a starting material to probe the mechanism found that the ratio of cis- to trans-epoxide product was heavily dependent on both the oxygen donor and the catalyst's counterion. acs.orgresearchgate.net When catalyzed by MnIII(salen)Cl, epoxidation with iodosylbenzene (PhIO) yielded a cis/trans epoxide ratio of 83:17. However, changing the counterion to the less-coordinating hexafluorophosphate (B91526) (PF₆⁻), as in the MnIII(salen)PF₆ catalyst, shifted the ratio to 29:71, favoring the isomerized trans-epoxide. acs.org This effect is attributed to the counterion's influence on the electronic properties and reaction pathways available to the manganese-oxo intermediates during the catalytic cycle. acs.org Similarly, gold nanocluster catalysts have demonstrated that catalytic activity and selectivity are dependent on the precise atomic structure of the cluster. sapub.org
| Catalyst | Oxygen Donor | cis/trans Epoxide Ratio from cis-Stilbene | Reference |
| MnIII(salen)Cl (3, X=Cl) | PhIO | 83:17 | acs.org |
| MnIII(salen)PF₆ (3, X=PF₆) | PhIO | 29:71 | acs.org |
| MnIII(salen)Cl (3, X=Cl) | H₂O₂/NMO | 92:8 | acs.org |
The solvent in an epoxidation reaction is not merely an inert medium but can actively participate in the reaction mechanism, particularly in the stabilization of reactive intermediates. researchgate.net The choice of solvent can impact reaction rates and product selectivity. In some aerobic oxidation systems, it is postulated that solvent molecules first react with active oxygen on the surface of a metal catalyst to form unstable radical intermediates, which then transfer an oxygen atom to the alkene. researchgate.net
The polarity of the solvent can also be a determining factor. The epoxidation of trans-stilbene with peracetic acid, for example, is commonly performed in solvents like methylene (B1212753) chloride. orgsyn.org In other systems, a mixture of solvents is found to be optimal. The gold-catalyzed epoxidation of trans-stilbene achieves an 81% yield in a trisolvent system of 2-methoxyethanol, acetonitrile, and water, whereas using only acetonitrile and water under similar conditions results in a much lower yield of 42%. The highly polar and hydrogen-bond-donating solvent 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to be crucial in promoting reactions involving stilbene oxides, demonstrating that specific solvent interactions can be essential for activating the substrate. ua.es
Reaction temperature and the concentration of reactants are critical parameters that must be carefully controlled to maximize the yield and selectivity of this compound. Temperature directly influences the reaction rate; however, elevated temperatures can also promote undesirable side reactions. sapub.org In the epoxidation of trans-stilbene with peracetic acid, the reaction temperature is carefully maintained below 35°C to prevent the formation of byproducts. orgsyn.org Similarly, in certain gold-catalyzed epoxidations, the formation of benzaldehyde (B42025), a common byproduct from oxidative cleavage, increases at higher temperatures. sapub.org
The concentration of the reactants can also affect the reaction outcome. A study on the epoxidation of trans-stilbene with a hexaprismane Co(II) cluster-based catalyst showed that increasing the initial substrate concentration while keeping other parameters constant led to a decrease in conversion, though selectivity remained high. psu.edu This suggests that at higher concentrations, catalyst saturation or inhibition may occur. The progress of the epoxidation can be monitored to determine the optimal reaction time, ensuring that the starting trans-stilbene is consumed before workup, as its removal from the final product by recrystallization can be difficult. orgsyn.org
| Parameter | Effect on Epoxidation of trans-Stilbene |
| Temperature | Increasing temperature generally increases reaction rate but can also increase the formation of byproducts like benzaldehyde. sapub.orgorgsyn.org |
| Concentration | Higher substrate concentrations can lead to lower overall conversion, potentially due to catalyst saturation or inhibition. psu.edu |
Mechanistic Investigations of Trans Stilbene Oxide Reactivity
Unimolecular and Catalyzed Rearrangement Reactions
Oxidative Cleavage and Rearrangement Phenomena (e.g., Iodosylbenzene-Mediated)
The reaction of trans-stilbene (B89595) oxide with hypervalent iodine reagents, such as iodosylbenzene (PhIO), results in significant transformations involving both oxidative carbon-carbon bond cleavage and molecular rearrangement. Aryl epoxides, including trans-stilbene oxide, have been shown to undergo these reactions when treated with hydroxy-λ3-iodane complexes prepared in situ from reagents like iodosylbenzene. This reactivity provides a pathway to various carbonyl compounds.
The process can lead to the scission of the C-C bond of the former epoxide ring, yielding aldehydes. In the case of this compound, this oxidative cleavage results in the formation of benzaldehyde (B42025). Alongside cleavage, rearrangement phenomena are also observed, which can lead to the formation of other carbonyl-containing structures. The specific products and their ratios can be influenced by the precise reaction conditions and the nature of the hypervalent iodine species employed. While some studies implicate epoxides as intermediates in the one-pot oxidative cleavage of olefins to aldehydes using iodosylbenzene, direct studies on aromatic epoxides confirm their susceptibility to C-C bond cleavage under these conditions .
| Reaction Type | Reagent System | Major Product(s) from this compound |
| Oxidative Cleavage | Iodosylbenzene (PhIO) | Benzaldehyde |
| Rearrangement | Iodosylbenzene (PhIO) | Rearranged Carbonyl Compounds |
Computational Elucidation of Rearrangement Mechanisms
Computational chemistry offers powerful tools to dissect the complex mechanisms underlying the rearrangement of epoxide structures. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are pivotal in understanding the intricate electronic and structural changes that occur during these transformations.
The rearrangement of this compound can be theoretically modeled to understand the energetic feasibility of different reaction pathways. DFT and MP2 calculations are employed to map the potential energy surface (PES) of the reaction. This surface represents the energy of the molecular system as a function of its geometry, providing a detailed landscape of the transformation from reactant to product.
By calculating the energies of the ground state, intermediates, and transition states, researchers can identify the most likely reaction coordinates. While specific DFT and MP2 studies detailing the iodosylbenzene-mediated rearrangement of this compound were not predominant in the search results, the application of these methods to similar systems is well-established researchgate.netnih.govruc.dkresearchgate.net. Such analyses are crucial for visualizing the energetic barriers and thermodynamic driving forces that govern whether a reaction proceeds and via which mechanism. For instance, TD-DFT (Time-Dependent Density Functional Theory) has been extensively used to study the excited-state behavior of the parent trans-stilbene molecule researchgate.netnih.govruc.dkresearchgate.net.
A key outcome of mapping the potential energy surface is the identification of transition state structures, which correspond to the highest energy point along a reaction pathway. The energy difference between the reactant and the transition state defines the activation energy, which is a critical factor in determining the reaction rate.
Computational analysis allows for the direct comparison of activation energies for competing rearrangement pathways, thereby predicting the migratory aptitude of different substituent groups ed.ac.uk. In the rearrangement of a substituted epoxide, for example, calculations can determine whether a phenyl group or a hydride is more likely to migrate by comparing the transition state energies for each respective shift. This theoretical approach provides a quantitative basis for the structure-reactivity relationships observed experimentally and is essential for rationalizing product distributions in complex rearrangements ed.ac.uk.
Nucleophilic Ring-Opening Dynamics
The reaction of epoxides with nucleophiles is a fundamental transformation that results in the formation of 1,2-difunctionalized compounds. The dynamics of this ring-opening process are governed by precise regioselective and stereochemical rules.
The nucleophilic ring-opening of this compound proceeds via an S(_N)2 mechanism. Due to the symmetrical nature of this compound, where both carbons of the epoxide ring are equivalent benzylic positions, the issue of regioselectivity is moot; the nucleophile can attack either carbon with equal probability.
| Nucleophile (Nu⁻) | Product | Stereochemical Description |
| Hydroxide (B78521) (OH⁻) | (1R,2R/1S,2S)-1,2-Diphenylethane-1,2-diol (Hydrobenzoin) | anti-dihydroxylation |
| Azide (N₃⁻) | (1R,2S/1S,2R)-2-Azido-1,2-diphenylethanol | anti-azido alcohol |
| Amine (R-NH₂) | (1R,2S/1S,2R)-2-(Alkylamino)-1,2-diphenylethanol | anti-amino alcohol |
When racemic this compound, which consists of an equal mixture of (R,R) and (S,S) enantiomers, is treated with an enantiomerically pure chiral nucleophile, a pair of diastereomers is formed. This occurs because the chiral nucleophile differentiates between the two enantiomers of the epoxide during the reaction.
For example, the reaction of racemic this compound with a single enantiomer of a chiral amine, such as (R)-α-methylbenzylamine, will produce two different products. The (R,R)-epoxide will react to form one diastereomer, while the (S,S)-epoxide will react to form another. These resulting diastereomers have distinct physical and chemical properties, which allows for their separation by standard laboratory techniques such as chromatography or crystallization. This principle is a cornerstone of chiral resolution and asymmetric synthesis.
| Epoxide Enantiomer | Chiral Nucleophile (e.g., (R)-Nu) | Resulting Product | Relationship |
| (R,R)-trans-Stilbene oxide | (R)-Nu | (R,R,R)-Product | Diastereomer A |
| (S,S)-trans-Stilbene oxide | (R)-Nu | (S,S,R)-Product | Diastereomer B |
Interactions with Phenolic Compounds (e.g., 2-Naphthol) and Cyclization to Furan Derivatives
The reactivity of this compound with phenolic compounds, such as 2-naphthol, has been shown to yield furan derivatives through a cyclization process. The reaction conditions, particularly the acidity or alkalinity of the medium, play a crucial role in the reaction pathway and the products formed.
In an acidic medium, the reaction of this compound with 2-naphthol at elevated temperatures (105-120°C) leads to the formation of 1,2-diphenylnaphtho[2,1-b]furan. It is proposed that a phenol-alcohol intermediate is initially formed, which then undergoes cyclization under the reaction conditions to yield a dihydrofuran derivative. This intermediate can then be dehydrogenated to the final furan product.
Conversely, in an alkaline medium, the reaction between this compound and 2-naphthol proceeds more slowly and results in two primary products: an ether-alcohol and a phenol-alcohol. Both of these products can subsequently be cyclized to form the same 1,2-diphenyl-1,2-dihydronaphtho[2,1-b]furan intermediate obtained in the acid-catalyzed reaction.
Table 1: Products of the Reaction between this compound and 2-Naphthol
| Reaction Condition | Intermediate Products | Final Product (after cyclization/dehydrogenation) |
|---|---|---|
| Acidic (with heat) | Phenol-alcohol (proposed) | 1,2-Diphenylnaphtho[2,1-b]furan |
| Alkaline | Ether-alcohol, Phenol-alcohol | 1,2-Diphenyl-1,2-dihydronaphtho[2,1-b]furan |
Acid-Assisted Enzymatic Ring-Opening Mechanisms
Epoxide hydrolases (EHs) are enzymes that catalyze the ring-opening of epoxides, including this compound, by the addition of water to form a diol. The enzymatic mechanism often involves acid catalysis by amino acid residues within the enzyme's active site.
For instance, the highly enantioselective epoxide hydrolase Kau2, a member of the α/β-hydrolase fold family, demonstrates a preference for the (S,S)-enantiomer of this compound. The catalytic mechanism of this enzyme proceeds through a two-step process involving the formation of an alkyl-enzyme intermediate. In the active site, two tyrosine residues (Tyr157 and Tyr259) are thought to act as electrophilic catalysts. They polarize the oxirane oxygen of the bound epoxide through hydrogen bonding, which facilitates the nucleophilic attack by an aspartate residue to form the covalent alkyl-enzyme intermediate. This is followed by the hydrolysis of the intermediate in a rate-limiting step to release the diol product and regenerate the active enzyme.
The high enantiopreference of enzymes like Kau2 is attributed to significant differences in the rates of both the alkylation step and the hydrolysis of the alkyl-enzyme intermediate between the two enantiomers of this compound.
Photochemical Transformation Pathways
Light-Induced Structural Changes and Photoisomerization
Upon exposure to ultraviolet (UV) light, stilbene (B7821643) derivatives, including this compound, can undergo significant structural changes, most notably photoisomerization. The primary photochemical process for stilbenes is the trans-to-cis isomerization around the central double bond, a reversible process that can be initiated by light. Although the epoxide ring in this compound alters the electronic properties of the molecule compared to trans-stilbene, it is still susceptible to photochemical transformations.
The photoisomerization process is a key reaction pathway for stilbenes and related molecules, often proceeding through an excited singlet state. For stilbenes in general, irradiation with UV light leads to the formation of a mixture of cis and trans isomers, with the composition of the photostationary state depending on the excitation wavelength. In some cases, further photochemical reactions can occur from the cis-isomer, such as photocyclization to form dihydrophenanthrene intermediates, which can then be oxidized to phenanthrenes.
Formation of Carbonyl Ylides upon Photoexcitation
A significant photochemical reaction of this compound is the light-induced cleavage of the carbon-carbon bond of the oxirane ring, leading to the formation of a carbonyl ylide. Carbonyl ylides are highly reactive 1,3-dipolar intermediates that can be trapped by various dipolarophiles in cycloaddition reactions.
The generation of carbonyl ylides from stilbene oxides upon photoexcitation has been well-documented. This process involves a disrotatory ring-opening of the epoxide. The resulting carbonyl ylide can then undergo various subsequent reactions, including cycloadditions with other molecules present in the reaction mixture. This photochemical generation of carbonyl ylides provides a powerful method for the synthesis of complex oxygen-containing heterocyclic compounds.
Ultrafast Photo-ion Probing of Ring-Opening Processes
The dynamics of the photo-induced ring-opening of this compound have been investigated using ultrafast UV/UV pump-probe spectroscopy with photo-ion detection. This technique allows for the real-time observation of the molecular changes occurring on femtosecond to picosecond timescales following photoexcitation.
Studies have identified multiple time-dependent features in the parent ion signal of this compound after UV excitation. These include a very fast decay component occurring in under 450 femtoseconds, a second decay on the order of 1.5 picoseconds, and a much longer-lived component lasting over 100 picoseconds. These different decay times are associated with the primary ring-opening mechanism, which is believed to occur through the dissociation of the C-C bond within the oxirane ring. The appearance of specific fragment ions, such as dehydrogenated diphenylmethane, has also been observed, suggesting the possibility of an alternative ultrafast ring-opening pathway involving the cleavage of a C-O bond in the oxirane ring.
Table 2: Time-Dependent Features in the Parent Ion Signal of this compound after UV Excitation
| Decay Component | Timescale | Associated Process |
|---|---|---|
| 1 | < 450 fs | Initial ultrafast dynamics |
| 2 | ~1.5 ps | Primary C-C bond cleavage |
| 3 | > 100 ps | Slower relaxation processes |
Oxidative Transformations by Enzymatic Systems
This compound can undergo oxidative transformations catalyzed by enzymatic systems, particularly the cytochrome P450 (CYP) family of enzymes. These monooxygenases are crucial in the metabolism of a wide variety of foreign compounds.
Research has shown that the enantiomers of this compound can differentially induce cytochrome P-450 enzymes. The (+)-enantiomer of this compound has been found to be a more potent inducer of liver microsomal cytochrome P-450-dependent monooxygenases in rats compared to the (-)-enantiomer. This difference in potency is attributed to stereoselective metabolism, with higher concentrations of the (+)-enantiomer being found in the liver microsomes. Furthermore, cytosolic epoxide hydrolase metabolizes the (-)-enantiomer at a faster rate, leading to a greater persistence of the (+)-enantiomer. The metabolism of trans-stilbene itself by cytochrome P450 isoforms, such as CYP1A1 and CYP1A2, has been shown to produce hydroxylated metabolites.
Regioselective Hydroxylation by Fungal Unspecific Peroxygenases (UPOs)
Fungal unspecific peroxygenases (UPOs) are versatile biocatalysts capable of performing a wide range of oxyfunctionalization reactions, including hydroxylation and epoxidation. Their activity on stilbenoids, a class of compounds to which trans-stilbene belongs, has been explored for the synthesis of valuable analogues such as resveratrol (B1683913). UPOs, along with cytochrome P450 monooxygenases (P450s), can catalyze the epoxidation of trans-stilbene to form this compound.
While UPOs are known to hydroxylate various substrates, studies on the direct regioselective hydroxylation of this compound by these enzymes are not extensively documented. Research on related enzyme systems, such as white-rot fungal P450s, has suggested that the presence of the epoxide ring in this compound can be detrimental to hydroxylation activity, potentially due to the altered electron density of the aromatic rings. This suggests that the primary role of UPOs in the metabolism of trans-stilbene may be its conversion to the epoxide, rather than the subsequent hydroxylation of this compound itself. The enzymatic focus then shifts to other enzymes, such as epoxide hydrolases, for the further transformation of the epoxide.
The general reactivity of UPOs involves the transfer of an oxygen atom from a peroxide cofactor to the substrate. In the context of stilbenes, this can lead to either epoxidation of the double bond or hydroxylation of the aromatic rings. The balance between these two reactions can be influenced by the specific UPO used, reaction conditions, and the structure of the substrate. For instance, engineering the active site of a UPO has been shown to modulate the ratio of epoxidation to hydroxylation products for substrates like fatty acids.
| Enzyme Type | Substrate | Primary Reaction(s) | Key Findings |
|---|---|---|---|
| Unspecific Peroxygenases (UPOs) | trans-Stilbene and other stilbenoids | Hydroxylation and Epoxidation | Capable of producing resveratrol analogues and other compounds from stilbenoids. |
| White-Rot Fungal P450s | (E)-Stilbene oxide | Hydroxylation (detrimental effect observed) | The epoxide functionality was found to be detrimental to the hydroxylation reaction. |
| Marasmius rotula UPO (MroUPO) | Oleic Acid | Epoxidation vs. Hydroxylation | Active site mutations can modulate the selectivity between epoxidation and hydroxylation. |
Enantioselective Oxidation
The enantioselective oxidation of this compound, particularly through hydrolysis catalyzed by epoxide hydrolases, is a well-characterized process. Epoxide hydrolases are enzymes that catalyze the addition of water to an epoxide, resulting in the formation of a diol. This reaction is a critical step in the detoxification of xenobiotics and plays a role in metabolic pathways.
A detailed kinetic study of the highly enantioselective epoxide hydrolase Kau2 has provided significant insights into its mechanism with this compound. This enzyme, belonging to the α/β-hydrolase fold family, demonstrates a strong preference for one enantiomer of this compound over the other.
The key findings from the investigation of Kau2-catalyzed hydrolysis of this compound are:
Enantiopreference : The enzyme preferentially reacts with the (S,S)-enantiomer of this compound.
High Enantioselectivity : The enantioselectivity of the reaction is high, with an E value of approximately 200. The E value represents the ratio of the specificity constants for the two enantiomers and is a measure of the enzyme's ability to discriminate between them.
Catalytic Mechanism : The reaction proceeds through a classical two-step mechanism involving the formation of an alkyl-enzyme intermediate in the first step, followed by the hydrolysis of this intermediate in a rate-limiting second step.
Role of Active Site Residues : Two tyrosine residues, Tyr157 and Tyr259, in the active site act as electrophilic catalysts. They polarize the oxirane oxygen of the bound epoxide through hydrogen bond formation, facilitating the nucleophilic attack by the enzyme.
The stereoselective metabolism of this compound enantiomers is also observed in other biological systems. For instance, cytosolic epoxide hydrolase has been shown to preferentially metabolize the (-)-trans-stilbene oxide enantiomer at a faster rate. This differential metabolism can lead to different physiological responses to the individual enantiomers.
| Parameter | Value | Description |
|---|---|---|
| Preferred Enantiomer | (S,S)-trans-Stilbene oxide | The enzyme exhibits a higher reactivity towards this enantiomer. |
| Enantioselectivity (E value) | ~200 | Indicates a high degree of discrimination between the two enantiomers. |
| Catalytic Mechanism | Two-step alkyl-enzyme intermediate | Involves formation and subsequent hydrolysis of a covalent intermediate. |
Biological Interactions and Toxicological Implications of Trans Stilbene Oxide
Modulatory Effects on Xenobiotic Metabolizing Enzymes
trans-Stilbene (B89595) oxide (TSO) is recognized as a significant modulator of drug-metabolizing enzymes, acting as an inducer for several key enzymatic systems involved in the biotransformation of foreign compounds. core.ac.uknih.gov Its induction profile distinguishes it from classical inducers like phenobarbital (B1680315) and 3-methylcholanthrene (B14862). core.ac.ukcapes.gov.br The compound has been shown to preferentially induce Phase II enzymes such as epoxide hydrolase and glutathione (B108866) S-transferases, while its effects on Phase I cytochrome P450-linked monooxygenases are more moderate. core.ac.uk This selective induction pattern suggests that trans-stilbene oxide represents a unique class of inducers of xenobiotic-metabolizing enzymes. core.ac.uknih.gov
This compound is a potent inducer of epoxide hydrolase (EH), an enzyme critical for the detoxification of reactive epoxide intermediates. nih.govnih.gov The induction is not uniform across all tissues, indicating a degree of organ-specific regulation. nih.govtandfonline.com
Administration of this compound leads to a significant increase in microsomal epoxide hydrolase activity in the liver and kidneys of rats. nih.govtandfonline.com Studies have documented the induction of both microsomal and nuclear epoxide hydrolase in the liver. nih.govoup.com In contrast, early studies reported that the same treatment regimen had no effect on EH activity in pulmonary microsomes, highlighting the tissue-specific nature of the induction. nih.gov While EH activity is found in various extrahepatic tissues, the response to inducers like TSO can differ significantly from that observed in the liver, meaning the enzyme activity in one organ is not necessarily predictive of another. nih.govtandfonline.com
| Organ | Effect of this compound on Microsomal Epoxide Hydrolase Activity | Reference |
|---|---|---|
| Liver | Significant Induction | nih.govtandfonline.com |
| Kidney | Significant Induction | tandfonline.com |
| Lung | No significant effect observed | nih.gov |
The induction of epoxide hydrolase by this compound plays a crucial role in the detoxification of mutagenic epoxides. oup.com Microsomal epoxide hydrolase (mEH) is known to be involved in metabolizing a wide array of reactive epoxide intermediates, including carcinogenic polycyclic aromatic hydrocarbons. psu.edutaylorandfrancis.com Specifically, the induction of nuclear epoxide hydrolase by TSO has been shown to decrease the binding of 9-hydroxy-benzo[a]pyrene-4,5-oxide, a reactive metabolite of benzo[a]pyrene, to nuclear DNA. oup.com This demonstrates that by enhancing EH levels, TSO can bolster the detoxification pathway for certain chemical carcinogens, mitigating their genotoxic potential. oup.com The activity of EH is highly inhibitory to the DNA binding of arene oxides like 9-hydroxybenzo[a]pyrene-4,5-oxide. oup.com
The catalytic mechanism of epoxide hydrolases, which belong to the α/β-hydrolase fold family, involves a two-step process initiated by a nucleophilic attack. iucr.orgucanr.edunih.gov An aspartate residue in the active site attacks one of the epoxide's carbon atoms, leading to the formation of a covalent alkyl-enzyme intermediate. iucr.orgucanr.edu This reaction step is facilitated by two conserved tyrosine residues located in the active site. nih.govacs.orgacs.org These tyrosines are thought to polarize the epoxide's oxygen atom through hydrogen bonding, stabilizing the transition state and facilitating the ring-opening. ucanr.edunih.gov Rather than acting as direct proton donors, evidence suggests the tyrosine pair functions to stabilize the negatively charged alkyl-enzyme intermediate through electrophilic catalysis. nih.govnih.govacs.org The mutation of these tyrosine residues severely impairs the enzyme's alkylation rate, confirming their critical role in catalysis. acs.org
| Kinetic Parameter | Dependence on pH / Tyrosinate Formation |
|---|---|
| Alkylation Rate (Enzyme-Substrate Formation) | Increases with pH (pKa ~7.3) |
| Alkyl-Enzyme Hydrolysis Rate (Product Formation) | Decreases with increasing pH and tyrosinate formation |
| Overall Catalytic Rate (kcat) | Decreases with increasing pH (follows hydrolysis rate) |
This compound also functions as an inducer of certain cytochrome P450 (P450) enzymes, although this effect is generally more moderate compared to its induction of epoxide hydrolase. core.ac.uknih.gov The induction pattern suggests it is a phenobarbital-like inducer. frontierspartnerships.org Studies in rats have demonstrated that TSO administration increases the mRNA and apoprotein levels of specific P450 isoforms, including CYP2B1/2, CYP2C6, and CYP3A2 in the liver. psu.edu The induction of CYP2B enzymes appears to be mediated, at least in part, by the constitutive androstane (B1237026) receptor (CAR). drugbank.com This is supported by findings that CYP2B1/2 induction by TSO is significantly higher in male rats, which have higher hepatic levels of CAR protein, than in females. drugbank.com Furthermore, the (+)-enantiomer of TSO has been identified as a more potent inducer of P450-dependent monooxygenases than the (-)-enantiomer, a difference attributed to stereoselective metabolism. nih.gov
Induction of Cytochrome P450 Enzymes (e.g., CYP2B)
Activation via Constitutive Androstane Receptor (CAR)
This compound (TSO) is recognized as an inducer of drug-metabolizing enzymes in the liver of both rats and mice. nih.gov Its activity is often compared to that of phenobarbital due to its ability to induce Cyp2B mRNA expression. nih.gov The mechanism underlying this induction involves the activation of the constitutive androstane receptor (CAR), a key nuclear receptor in regulating xenobiotic metabolism. nih.gov
Research has demonstrated that TSO promotes the nuclear localization of CAR in mouse liver. nih.gov This translocation is a critical step in the activation of target genes. Furthermore, TSO has been shown to activate the human Cyp2B6 promoter in vivo and a reporter plasmid containing nuclear receptor binding sites in HepG2 cells. nih.gov Studies using CAR-null mice have provided direct evidence for CAR's role in TSO-mediated induction. The induction of Cyp2b10 and epoxide hydrolase by TSO was significantly diminished in these mice compared to their wild-type counterparts, confirming CAR's involvement in this process. nih.gov Interestingly, some studies have noted that while trans-stilbene can act as an agonist for CAR1 and CAR3 isoforms, the epoxide form, TSO, does not exhibit these ligand effects, suggesting that the structural change disrupts its interaction with these specific isoforms. uri.edu
Implications for Drug Metabolism and Xenobiotic Biotransformation
The activation of CAR by this compound has significant implications for the metabolism of drugs and the biotransformation of xenobiotics. nih.govsmolecule.com By inducing enzymes such as those in the Cytochrome P450 family, particularly CYP2B, TSO can alter the metabolic pathways of various foreign compounds. nih.govsmolecule.com This induction can lead to an accelerated breakdown and clearance of certain drugs, potentially affecting their therapeutic efficacy.
Induction of Phase II Detoxification Enzymes
This compound not only influences Phase I enzymes but also induces a range of Phase II detoxification enzymes, which are critical for conjugating and facilitating the excretion of metabolites and xenobiotics. nih.gov
Glutathione S-transferase (GST) Activity Modulation
Glutathione S-transferases (GSTs) are a major family of Phase II enzymes that catalyze the conjugation of reduced glutathione to a wide array of electrophilic compounds. upol.cz this compound itself is a known substrate for certain GSTs, particularly GST-M1. upol.czresearchgate.net The activity of GST towards TSO (GST-tSBO) is a heritable trait and can be used to phenotype individuals as having high or low activity. nih.govcapes.gov.br
Studies have shown that fibroblasts with low GST-tSBO activity exhibit increased cell death when exposed to polycyclic aromatic hydrocarbons, highlighting the protective role of this enzyme activity. nih.govcapes.gov.br While TSO is a substrate, its role as an inducer of GST activity has been a subject of investigation. In some insect models, TSO did not induce GST activity. scielo.br However, in mammalian systems, the broader context of xenobiotic response often involves the coordinated induction of both Phase I and Phase II enzymes. mdpi.com
NAD(P)H:quinone oxidoreductase (Nqo1) Induction via Nrf2
This compound has been shown to induce the expression of NAD(P)H:quinone oxidoreductase (Nqo1), a crucial enzyme in the detoxification of quinones and protection against oxidative stress. nih.gov This induction is mediated through a mechanism independent of CAR and involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.gov
Studies have demonstrated that TSO administration leads to increased Nqo1 mRNA expression equally in both wild-type and CAR-null mice, indicating an Nrf2-dependent pathway. nih.gov Further evidence shows that TSO increases the nuclear accumulation of Nrf2 and activates an antioxidant/electrophile response element (ARE) luciferase reporter construct. nih.gov Nrf2 is a master regulator of the antioxidant response, and its activation by TSO leads to the transcription of a battery of cytoprotective genes, including Nqo1. nih.govmdpi.com
Multidrug Resistance-Associated Protein (Mrp) Expression via Nrf2
In addition to metabolic enzymes, this compound also influences the expression of transporters involved in the efflux of conjugated metabolites. nih.gov Specifically, TSO induces the expression of Multidrug Resistance-Associated Proteins (Mrps), such as Mrp2 and Mrp3, in mouse liver. nih.gov
The induction of Mrp3 by TSO appears to be independent of CAR, similar to the induction of Nqo1. nih.govddtjournal.com This suggests that the Nrf2 pathway is also responsible for the upregulation of Mrp3 expression. nih.govddtjournal.com Nrf2 is known to regulate the expression of several transporters, including Mrps, which play a vital role in protecting cells from the accumulation of toxic substances and their metabolites by transporting them out of the cell. oup.comnih.gov The induction of Mrp2 and Mrp3 by TSO further underscores its role in enhancing the cellular detoxification machinery. nih.gov
Data Tables
Table 1: Effect of this compound on Gene Expression in Mouse Liver
| Gene | Function | Induction by TSO | CAR-Dependent | Nrf2-Dependent | Reference |
| Cyp2b10 | Phase I Metabolism | Increased | Yes | No | nih.gov |
| Epoxide Hydrolase | Phase I Metabolism | Increased | Yes | No | nih.gov |
| Ugt1a6 | Phase II Metabolism | Increased | Not fully determined | Not fully determined | nih.gov |
| Ugt2b5 | Phase II Metabolism | Increased | Not fully determined | Not fully determined | nih.gov |
| Nqo1 | Phase II Metabolism | Increased | No | Yes | nih.gov |
| Mrp2 | Efflux Transport | Increased | Not fully determined | Not fully determined | nih.gov |
| Mrp3 | Efflux Transport | Increased | No | Yes | nih.gov |
Table 2: Summary of this compound's Biological Interactions
| Target/Pathway | Effect of TSO | Implication | Reference |
| Constitutive Androstane Receptor (CAR) | Activation and nuclear translocation | Induction of Phase I enzymes (e.g., Cyp2b10) | nih.gov |
| Glutathione S-transferase (GST) | Substrate for some isoforms (e.g., GST-M1) | Detoxification of TSO | upol.czresearchgate.net |
| UDP-Glucuronosyltransferases (UGTs) | Increased mRNA expression (Ugt1a6, Ugt2b5) | Enhanced glucuronidation capacity | nih.gov |
| Nrf2/ARE Pathway | Activation and nuclear translocation of Nrf2 | Induction of Phase II enzymes (Nqo1) and transporters (Mrp3) | nih.gov |
Transcriptional Regulation of Metabolic Genes via CAR and Nrf2
This compound (TSO) is recognized as a phenobarbital-like compound capable of inducing drug-metabolizing enzymes in the liver. nih.gov This induction is mediated through the activation of at least two key transcription factors: the constitutive androstane receptor (CAR) and the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Research demonstrates that TSO can activate both CAR and Nrf2 pathways simultaneously in the liver, highlighting a complex regulatory mechanism controlled by a single compound. nih.gov
The activation of CAR by TSO has been confirmed through several observations. TSO promotes the nuclear translocation of CAR in mouse liver, a critical step for its activity. nih.govresearchgate.net It also activates the human CYP2B6 promoter, a known CAR target gene. nih.govresearchgate.net The induction of specific genes, such as Cyp2b10 and epoxide hydrolase, by TSO was found to be significantly diminished in CAR-null mice, confirming that their regulation is CAR-dependent. nih.gov
Concurrently, TSO activates the Nrf2 pathway. This is evidenced by increased nuclear staining of Nrf2 in the liver and the activation of an antioxidant/electrophile response element (ARE/EpRE) reporter construct in HepG2 cells following TSO administration. nih.gov The induction of genes like NAD(P)H:quinone oxidoreductase (Nqo1) and multidrug resistance-associated protein 3 (Mrp3) by TSO was not affected by the absence of CAR, indicating a CAR-independent mechanism, which is attributed to Nrf2 activation. nih.gov The ability of TSO to activate both of these pathways places it among a class of compounds, including oltipraz (B1677276) and diallyl sulfide, that serve as dual activators of CAR and Nrf2. nih.govescholarship.org
Genotoxicity and Mutagenicity Assessment
Induction of Sister Chromatid Exchange in Human Lymphocytes
This compound is a known genotoxic agent, with its effects extensively studied in cultured human lymphocytes. oup.comnih.gov A primary indicator of this genotoxicity is its ability to induce sister chromatid exchanges (SCEs), which are interchanges of DNA between the two sister chromatids of a duplicated chromosome. nih.govaacrjournals.org Studies have consistently shown that TSO treatment clearly and significantly increases the frequency of SCEs in whole-blood lymphocyte cultures from healthy human donors. oup.comnih.govresearchgate.net This effect demonstrates that TSO can cause cytogenetic damage in human cells. nih.govchemsrc.com
Influence of Genetic Polymorphisms (GSTM1, GSTT1) on Genotoxic Response
The individual response to the genotoxic effects of this compound is significantly modulated by genetic polymorphisms in the glutathione S-transferase (GST) enzyme family, particularly Glutathione S-transferase Mu 1 (GSTM1). oup.comnih.gov The GSTM1 gene is deleted in approximately 50% of the Caucasian population, leading to a lack of the corresponding enzyme activity. oup.comnih.govoup.com This enzyme plays a crucial role in the detoxification of reactive epoxides like TSO. oup.comaacrjournals.org
Research has demonstrated that individuals with the GSTM1-null genotype exhibit a heightened sensitivity to TSO. oup.comnih.gov In cultured lymphocytes from GSTM1-null donors, the induction of sister chromatid exchanges (SCEs) by TSO is significantly higher compared to that in lymphocytes from GSTM1-positive individuals. oup.comnih.govaacrjournals.org For instance, at a concentration of 50 μM TSO, GSTM1-null individuals showed a 1.8-fold higher SCE induction than GSTM1-positive subjects. nih.gov This finding indicates that the absence of a functional GSTM1 enzyme reduces the capacity to detoxify TSO, thereby increasing individual susceptibility to its DNA-damaging effects. oup.comnih.gov
In contrast, the genetic polymorphism of another glutathione S-transferase, GSTT1, does not appear to have an unequivocal effect on TSO-induced genotoxicity. oup.comnih.gov
| GSTM1 Genotype | TSO Concentration | Mean SCEs per Cell (Fold Induction vs. Control) |
|---|---|---|
| GSTM1 Positive | 50 µM | Lower Induction |
| GSTM1 Null | 50 µM | 1.8-fold higher induction vs. GSTM1 Positive nih.gov |
| GSTM1 Positive | 75 µM | Lower Induction |
| GSTM1 Null | 75 µM | 1.5-fold higher induction vs. GSTM1 Positive oup.comnih.gov |
| GSTM1 Positive | 150 µM | Lower Induction |
| GSTM1 Null | 150 µM | 1.3-fold higher induction vs. GSTM1 Positive oup.comnih.gov |
Requirement for Metabolic Activation in Genotoxicity
Genotoxic chemicals can be categorized as either direct-acting agents or promutagens, which require metabolic activation to exert their effects. acs.org this compound is itself a reactive epoxide. Its genotoxicity is therefore not a matter of activation but is heavily modulated by metabolic inactivation or detoxification. oup.comaacrjournals.org The primary pathway for this detoxification in humans is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), particularly GSTM1. oup.comnih.gov
When the detoxification capacity is sufficient, the genotoxic potential of TSO is limited. However, when this metabolic defense is impaired, such as in individuals with the GSTM1-null genotype, TSO can interact with cellular macromolecules like DNA, leading to damage. oup.comaacrjournals.org Studies on stilbene (B7821643) analogs, such as trans-trimethylstilbene (trans-TMS), further support the critical role of metabolism. Trans-TMS was found to be genotoxic only in metabolically competent HepG2 cells and not in CHO-K1 cells, indicating that metabolic processes are required to either unmask or fail to detoxify the genotoxic species. nih.govresearchgate.net
Mechanisms of DNA Damage and Cellular Interference
Genotoxic agents can inflict damage either directly on DNA or indirectly by interacting with other cellular components. researchgate.net As a reactive epoxide, this compound can directly cause DNA lesions, which, if not properly repaired, can lead to stable mutations and chromosomal alterations like the sister chromatid exchanges observed in lymphocytes. oup.comresearchgate.net
Beyond direct DNA interaction, the mechanisms of damage can be indirect and multifaceted. This involves the formation of adducts with cellular proteins, which can disrupt a variety of critical functions. researchgate.net These cellular interferences include:
Inhibition of DNA Repair: Adduct formation with proteins involved in the DNA damage response (DDR) can compromise the cell's ability to repair lesions, amplifying the initial damage. researchgate.netmdpi.com The DDR is a complex network of proteins that sense DNA damage and coordinate cell cycle arrest and repair. nih.govnih.gov
Cell Cycle Control Disruption: Proteins that regulate the progression of the cell cycle are potential targets. Damage to these proteins can lead to an inability to properly arrest the cell cycle in response to DNA damage, allowing cells with damaged DNA to continue to divide. researchgate.netscience.gov
Mitotic Spindle Disruption: Interference with proteins essential for the formation and function of the mitotic spindle, such as tubulin, can lead to improper chromosome segregation during cell division, resulting in aneuploidy. researchgate.netnih.gov
Comparative Genotoxicity with Stereoisomers and Analogs
The genotoxicity of stilbene derivatives is highly dependent on their three-dimensional structure. Comparisons between this compound and its stereoisomer, cis-Stilbene (B147466) oxide, reveal significant differences in their biological interactions. nih.govaacrjournals.org While TSO is an excellent substrate for the detoxifying enzyme GSTM1, cis-Stilbene oxide is a poor substrate. nih.govaacrjournals.org Consequently, the deficiency in GSTM1 enzyme activity leads to high sensitivity to TSO-induced cytogenetic damage, but it has no effect on the damage induced by the cis-isomer. nih.govaacrjournals.org This demonstrates that the stereoselectivity of metabolic enzymes is a critical factor determining individual sensitivity to different isomers. aacrjournals.org
Studies on stilbene analogs, such as cis- and trans-trimethylstilbene (TMS), show that the cis-isomer is substantially more cytotoxic and genotoxic than the trans-isomer in both CHO-K1 and HepG2 cell lines. nih.gov This further underscores the crucial role that stereochemistry plays in the toxicological profile of stilbene compounds.
Endocrine Disrupting Potential and Estrogenic Activity
While this compound itself does not exhibit significant estrogenic activity in standard assays, it is considered a proestrogen. nih.govsmolecule.com This means it can be converted within the body into metabolites that do possess estrogenic properties. nih.govsmolecule.com
Research has demonstrated that this compound undergoes metabolic activation, primarily through the action of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. semanticscholar.orgnih.gov This process occurs in the liver, where these enzymes hydroxylate the this compound molecule. nih.govnih.gov Studies using rat liver microsomes have shown that this metabolic conversion is a prerequisite for the compound's estrogenic effects. nih.govjst.go.jp When incubated with liver microsomes from rats pre-treated with 3-methylcholanthrene (an inducer of CYP1A enzymes) in the presence of NADPH, this compound displayed estrogenic activity. nih.gov In contrast, in the absence of this metabolic activation system, it remained inactive. nih.gov The involvement of cytochrome P450 is further supported by the fact that inhibitors of these enzymes, such as SKF 525-A and alpha-naphthoflavone, suppress the oxidase activity towards trans-stilbene. nih.gov
The metabolic process converts this compound into hydroxylated derivatives, which are the actual active estrogenic compounds. nih.govsmolecule.com The primary metabolites identified through this activation are trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene. nih.govoup.com These metabolites have been unequivocally identified using techniques like HPLC, mass spectrometry, and UV spectral analysis, comparing them with authentic samples. nih.gov Both trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene have demonstrated significant estrogenic activities on their own. nih.govjst.go.jp The presence of a hydroxyl group, particularly in the 4-position of the phenyl ring, is a key structural feature for the estrogenic activity of stilbene derivatives. jst.go.jp
The estrogenic effects of the hydroxylated metabolites of this compound are mediated through their interaction with estrogen receptors (ERs), specifically ERα and ERβ. oup.comresearchgate.net These receptors are ligand-activated transcription factors that regulate the expression of target genes. researchgate.netwikipedia.org Upon binding of an estrogenic compound, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. oup.comwikipedia.org
The metabolites of this compound, such as trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene, can act as agonists for these receptors. oup.commdpi.com Their binding to ERα and ERβ initiates a cascade of events leading to the expression of estrogen-responsive genes. mdpi.com This has been demonstrated in estrogen-responsive human breast cancer cell lines like MCF-7, where these metabolites induce estrogenic effects. nih.govoup.com The ability of these compounds to modulate gene expression through ERs is the basis of their endocrine-disrupting potential. researchgate.net Furthermore, this compound has been shown to induce the expression of genes involved in metabolism and transport in the liver, a process mediated by the constitutive androstane receptor (CAR) and the transcription factor Nrf2. nih.gov
Investigational Biological Activities
Stilbene derivatives, including those related to this compound, have been investigated for their cytotoxic effects against various cancer cell lines. nih.govspandidos-publications.com While direct studies on this compound are limited in this specific context, the broader class of stilbenes has shown promise. For instance, some stilbene derivatives have demonstrated significant cytotoxicity in human cancer cell lines such as lung (A549), breast (BT20, MCF-7), and osteosarcoma (U2OS) cells. spandidos-publications.com The cytotoxic mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov The cytotoxic potential can vary significantly based on the specific chemical structure of the stilbene derivative. nih.gov For example, a study on various stilbene derivatives found that cis- and trans-TMS were the most cytotoxic in CHO-K1 and HepG2 cell lines. nih.gov Another stilbene derivative, 3,5-dihydroxy-4-ethyl-trans-stilbene (DETS), showed maximum cytotoxicity toward human melanoma cell line A375. frontiersin.org
Table 1: Cytotoxicity of selected stilbene derivatives in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 3,5-dihydroxy-4-ethyl-trans-stilbene (DETS) | A375 (Melanoma) | 24.01 frontiersin.org |
| HeLa (Cervical) | 46.17 frontiersin.org | |
| SW480 (Colon) | 47.28 frontiersin.org | |
| HepG2 (Liver) | 69.56 frontiersin.org | |
| MCF-7 (Breast) | 84.31 frontiersin.org | |
| trans-suffruticosol D | A549 (Lung) | 9.93-15.84 spandidos-publications.com |
| BT20 (Breast) | 9.93-15.84 spandidos-publications.com | |
| MCF-7 (Breast) | 9.93-15.84 spandidos-publications.com | |
| U2OS (Osteosarcoma) | 9.93-15.84 spandidos-publications.com | |
| cis-suffruticosol D | A549 (Lung) | 13.42-46.79 spandidos-publications.com |
| BT20 (Breast) | 13.42-46.79 spandidos-publications.com | |
| MCF-7 (Breast) | 13.42-46.79 spandidos-publications.com | |
| U2OS (Osteosarcoma) | 13.42-46.79 spandidos-publications.com |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This compound has been reported to possess antimicrobial and antifungal properties. ontosight.ai Stilbenes, as a class of compounds, are known to be produced by plants in response to stresses like pathogen attacks, acting as phytoalexins. encyclopedia.pubresearchgate.net Their antimicrobial action can be attributed to a direct toxic effect on the pathogens. encyclopedia.pub
The structure of stilbene derivatives plays a crucial role in their antimicrobial activity. mdpi.com The presence and position of hydroxyl groups on the aromatic rings are significant determinants of their efficacy. mdpi.com While some natural stilbenes like resveratrol (B1683913) show moderate antimicrobial activity, synthetic derivatives are being explored to enhance these properties. mdpi.com For example, some hydroxylated stilbenes have shown activity against various bacteria, and their effectiveness can sometimes be increased when used in combination with antibiotics. mdpi.com In terms of antifungal activity, stilbene derivatives have been shown to be effective against a range of fungi. mdpi.com The mechanism of antifungal action for some derivatives involves the inhibition of enzymes like tyrosinase. mdpi.com
Antioxidant and Neuroprotective Effects of trans-Stilbene Derivatives
Stilbene derivatives are recognized for their antioxidant and neuroprotective properties, which are largely attributed to their chemical structure. mdpi.commdpi.com These compounds can scavenge reactive oxygen species (ROS), modulate inflammatory pathways, and influence cellular signaling cascades involved in neurodegeneration. mdpi.comresearchgate.net
Research has demonstrated that stilbenes may offer protection against neurodegenerative conditions like Alzheimer's disease by interfering with key pathological processes. mdpi.com Their mechanisms of action include reducing the generation and aggregation of β-amyloid peptides, enhancing their clearance, and regulating tau protein phosphorylation. mdpi.com The antioxidant activity of stilbenes is a key component of their neuroprotective effects. mdpi.com For instance, certain hydroxystilbene derivatives have been shown to protect rat cortical neurons from damage by limiting ROS production. mdpi.com
The neuroprotective and antioxidant capabilities of stilbene derivatives are closely linked to the number and position of hydroxyl groups on their phenyl rings. researchgate.netmdpi.com Studies have indicated that increasing the number of hydroxyl groups, particularly at the ortho position, can enhance these biological activities. mdpi.com For example, some amide derivatives of trans-stilbene have demonstrated significantly higher free radical-scavenging activity than resveratrol and have shown potent neuroprotective effects in primary cortical neuron cells. nih.govresearchgate.net
Synergistic Effects with Therapeutic Agents (e.g., Antibiotics)
Stilbene derivatives have been shown to enhance the efficacy of certain therapeutic agents, notably antibiotics. mdpi.com This synergistic relationship can result in a greater antibacterial effect than the sum of the individual actions of the stilbene and the antibiotic. mdpi.com Such synergy offers the potential to lower antibiotic dosages, which could in turn reduce toxic side effects and slow the development of bacterial resistance. mdpi.com
The first description of synergistic properties between stilbenes and antibiotics was in 2012 by Kumar and co-workers. mdpi.com Their in vitro study tested two stilbene derivatives, trans-3,5,4′-trihydroxystilbene and 3,5-dihydroxy-4-isopropyl-trans-stilbene, in combination with ciprofloxacin (B1669076) and cefotaxime. mdpi.com The results indicated a synergistic pharmacological effect against several bacterial strains. mdpi.com
Specifically, trans-3,5,4′-trihydroxystilbene demonstrated antimicrobial activity against all tested bacteria and showed synergism when combined with ciprofloxacin and cefotaxime. mdpi.com In contrast, 3,5-dihydroxy-4-isopropyl-trans-stilbene was active only against gram-positive bacteria, exhibiting synergism with ciprofloxacin and an additive effect with cefotaxime. mdpi.com Further research has identified that compounds like trans-chalcone and 2-phenylacetophenone can inhibit bacterial efflux pumps, which may contribute to this synergistic activity with antimicrobial agents. nih.govresearchgate.net
Biotransformation Pathways and Environmental Fate
The biotransformation of this compound involves several metabolic pathways that alter its structure and facilitate its excretion from the body. These pathways include reductive metabolism by intestinal microflora and the formation of various conjugates.
Reductive Metabolism by Intestinal Microflora (e.g., Clostridium sporogenes)
Intestinal bacteria play a crucial role in the reductive metabolism of this compound. nih.govnih.gov Studies have shown that when this compound is administered orally to rats, it is reduced to both cis- and trans-stilbene, which are then excreted in the urine and feces. nih.govresearchgate.net This reductive process is not observed in the liver or in rats treated with antibiotics, highlighting the essential role of the gut microbiota. nih.govnih.gov
Under anaerobic conditions, the cecal contents of rats, mice, hamsters, and guinea pigs exhibit reductase activity towards this compound. nih.gov Among various strains of intestinal bacteria, Clostridium sporogenes has been identified as having the highest reductase activity. nih.gov The reduction of the epoxide to an alkene is a key step in its metabolism within the gut environment. nih.gov This biotransformation is facilitated by alkene oxide reductase enzymes present in these anaerobic bacteria. nih.gov
Formation of Conjugates (Sulfate, Glutathione, Glucuronic Acid)
Following initial metabolic reactions, this compound and its metabolites can undergo phase II conjugation reactions to form more water-soluble compounds that are more easily excreted. iarc.fr These conjugation processes include the attachment of sulfate, glutathione, and glucuronic acid. mdpi.comiarc.fr
Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to the metabolite. upol.cz Acetaminophen, for example, is known to be conjugated with glucuronic acid, and inducers like this compound can increase the efflux of these glucuronide conjugates into the blood. amanote.com
Sulfation: Sulfotransferases (SULTs) are responsible for the transfer of a sulfonate group to the metabolites. mdpi.com This is another significant pathway for the metabolism and excretion of stilbene derivatives. mdpi.com
Glutathione Conjugation: Glutathione S-transferases (GSTs) facilitate the conjugation of glutathione to reactive electrophilic compounds, such as epoxides. iarc.frupol.cz this compound is a known substrate for the GST-M1 enzyme class. upol.cz Genetic variations, such as deletions in the GSTT1 gene, can affect the activity of these enzymes and impact the detoxification of compounds like this compound.
These conjugation reactions are a critical part of the detoxification process, converting potentially reactive metabolites into more stable and excretable forms. iarc.fr
Interactive Data Table: Research Findings on this compound
| Area of Research | Key Finding | Organism/System Studied | Reference |
| Antioxidant/Neuroprotection | Stilbene derivatives exhibit neuroprotective effects by reducing Aβ generation and oligomerization. | Preclinical studies | mdpi.com |
| Antioxidant/Neuroprotection | Amide derivatives of trans-stilbene show potent free radical-scavenging and neuroprotective activity. | Primary cortical neuron cells | nih.govresearchgate.net |
| Synergistic Effects | trans-Stilbene derivatives show synergistic effects with antibiotics like ciprofloxacin and cefotaxime. | In vitro bacterial strains | mdpi.com |
| Reductive Metabolism | Intestinal bacteria, particularly Clostridium sporogenes, reduce this compound to stilbene. | Rat cecal contents, pure bacterial strains | nih.govnih.gov |
| Conjugation | This compound is a substrate for glutathione S-transferase M1 (GST-M1). | Not specified | upol.cz |
| Conjugation | Induction by this compound can increase the efflux of glucuronide conjugates. | Rat models | amanote.com |
Advanced Analytical and Chromatographic Techniques for Trans Stilbene Oxide Analysis
Enantioseparation and Chiral Resolution Methodologies
Enantioseparation is a critical process for isolating the individual enantiomers of chiral compounds like trans-Stilbene (B89595) oxide. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a primary method for achieving this separation.
HPLC is a powerful tool for the preparative separation of enantiomers. mdpi.com The choice of the chiral stationary phase (CSP), mobile phase, and other chromatographic conditions are all crucial for effective separation.
A novel approach in chiral separation involves the use of cellulose (B213188) derivative-coated spherical covalent organic frameworks (SCOFs) as chiral stationary phases (CSPs). researchgate.netnih.gov Specifically, cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC), a well-known cellulose derivative, has been coated onto robust SCOFs to create new CSPs. researchgate.netnih.gov These SCOF-based CSPs have demonstrated high-resolution capabilities for separating racemic compounds, including trans-Stilbene oxide. researchgate.netnih.gov This method is significant because SCOFs offer a stable, porous, and crystalline matrix with a large surface area, which can overcome the instability of traditional silica-based CSPs in acidic or basic mobile phases. researchgate.netnih.gov The use of this compound in developing these advanced analytical methods highlights its importance as a model compound in chiral separation research. sigmaaldrich.cnsigmaaldrich.com
Commercially available chiral columns, such as Chiralcel OD and Chiralpak AS, are widely used for the enantiomeric separation of this compound. Chiralcel OD, which is packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has been extensively studied for this purpose. researchgate.netnih.gov Research has shown that Chiralcel OD columns provide superior enantiomeric resolution for this compound when used with a mobile phase of hexane (B92381) and 2-propanol. nih.gov The long-term stability of Chiralcel OD columns has been evaluated under various HPLC conditions, demonstrating their robustness for this application. nih.gov
Similarly, Chiralpak AS, which contains amylose (B160209) tris((S)-α-methylbenzylcarbamate) as the chiral selector, is another effective stationary phase. The selection between these and other polysaccharide-based columns often depends on the specific requirements of the separation, including the desired resolution and analysis time.
The separation of this compound enantiomers has been successfully achieved using a Chiralcel OD-H column with a mobile phase of 90% hexane and 10% 2-propanol at a flow rate of 0.5 ml/min. uclan.ac.uk Another successful separation was performed on an Astec® Cellulose DMP column with a mobile phase of heptane (B126788) and IPA (90:10) at a flow rate of 0.5 mL/min. sigmaaldrich.com
Table 1: HPLC Conditions for trans-Stilbene Oxide Enantioseparation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|
| Chiralcel OD-H | Hexane/2-Propanol (90:10) | 0.5 | UV | uclan.ac.uk |
| Astec® Cellulose DMP | Heptane/IPA (90:10) | 0.5 | UV, 230 nm | sigmaaldrich.com |
| Kromasil 3-CelluCoat | Heptane/2-Propanol (90:10) | Not Specified | Not Specified | kromasil.com |
| Chiralcel OD | Hexanes/2-Propanol | Not Specified | Not Specified | nih.gov |
The optimization of the mobile phase composition and flow rate is critical for achieving efficient preparative separation of this compound enantiomers. In studies using a Chiralcel OD preparative column (20 μm particle size), a mobile phase consisting of hexanes and 2-propanol was employed. researchgate.netnih.gov The composition of the mobile phase significantly influences the retention and resolution of the enantiomers. For instance, increasing the percentage of the alcohol modifier (like 2-propanol or ethanol) in the hexane mobile phase generally leads to a decrease in retention times.
The flow rate is another key parameter. While higher flow rates can reduce the analysis time, they can also lead to a decrease in column efficiency (an increase in height equivalent to a theoretical plate, HETP). Therefore, an optimal flow rate must be determined to balance separation efficiency and throughput. For the preparative separation of this compound, the bed porosity, axial dispersion coefficient, and mass transfer coefficient are important parameters that are determined through pulse response experiments to model and optimize the process. researchgate.netnih.gov Ultrafast separations of this compound enantiomers, in under a second, have been achieved on short columns at high flow rates. nih.govmdpi.com
A fascinating and complex aspect of chiral HPLC is the occurrence of hysteresis, or "memory effects," in polysaccharide-based CSPs. This phenomenon has been observed with amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) based columns, where the separation performance depends on the history of the mobile phases used. sci-hub.senih.gov
The retention behavior of this compound enantiomers can differ significantly depending on the direction from which a particular mobile phase composition is approached (e.g., increasing or decreasing the concentration of a polar modifier like methanol (B129727) or ethanol (B145695) in 2-propanol). sci-hub.se This is attributed to the slow, solvent-induced changes in the higher-order structure of the chiral selector. sci-hub.senih.gov Researchers have utilized this hysteretic behavior as a tool to create a wider range of distinct selectivity states for the CSP from a limited number of solvents. sci-hub.senih.gov By carefully selecting the column pre-treatment and equilibration conditions, it is possible to achieve improved resolution or even reverse the enantiomer elution order for certain compounds, which can be highly beneficial in method development for challenging separations. nih.gov
The efficiency of enantioseparation is fundamentally linked to the adsorption characteristics of the enantiomers on the chiral stationary phase. The adsorption isotherms of this compound enantiomers have been studied on various Whelk-O1 CSPs, which are based on a Pirkle-type chiral selector. nih.gov These studies, conducted with different normal phase mobile phases, have shown that the adsorption can be described by a Bi-Langmuir model when using ethanol/hexane mixtures. nih.gov
The loading of the chiral selector on the stationary phase support (e.g., fully porous or superficially porous particles) has a significant impact on enantioselectivity. nih.gov Research has indicated that the specific loading of the chiral selector can influence the binding constants of the enantiomers to both the selective and non-selective sites on the CSP. nih.gov Interestingly, for Whelk-O1 CSPs, it was found that selective and non-selective Henry's constants change in opposite directions as the concentration of the strong mobile phase modifier is increased. nih.gov Understanding these relationships between chiral selector loading, mobile phase composition, and adsorption behavior is crucial for designing and optimizing highly efficient and ultrafast enantioseparations. nih.gov
Computational and Experimental Modeling of Enantioseparation
The separation of this compound enantiomers is a complex process that benefits from both experimental modeling and computational simulations. These approaches provide insights into the adsorption behavior and chiral recognition mechanisms, facilitating the optimization of chromatographic separations.
Understanding the adsorption behavior of enantiomers on a chiral stationary phase (CSP) is fundamental for optimizing preparative chromatography. The adsorption equilibrium isotherms for the enantiomers of this compound (TSO) have been studied using frontal analysis. In these studies, a preparative column is packed with a CSP, such as Chiralcel OD (a cellulose derivative), and a mobile phase like hexanes/2-propanol is used.
To describe the competitive adsorption between the TSO enantiomers, the Linear-Langmuir isotherm model is employed. This model effectively fits the experimental data obtained from the frontal analysis. nih.govnih.gov The model helps in estimating the relative parameters that govern the competitive adsorption equilibrium, which are essential for simulating and scaling up the separation process. The Linear-Langmuir model is a variation of the standard Langmuir model, which assumes monolayer adsorption onto a surface with a finite number of identical sites. nih.govwikipedia.orgthermofisher.com The "linear" component accounts for non-selective adsorption, while the "Langmuir" part describes the selective, competitive adsorption characteristic of chiral separations. wikipedia.org The adsorption data for TSO enantiomers have been shown to fit this model well, allowing for the calculation of band profiles that match satisfactorily with experimental results. nih.govfishersci.co.uk
The parameters derived from this model, such as adsorption constants and saturation capacities, are critical inputs for mathematical models that predict the elution profiles in chromatographic separations. These predictive models often account for factors like axial dispersion and mass transfer kinetics to provide a comprehensive simulation of the separation process. nih.gov
To efficiently optimize the enantioseparation of this compound, particularly in complex systems like simulated moving bed (SMB) chromatography, a systematic approach is necessary. Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful statistical tools used for this purpose. nih.govcenmed.com DoE involves systematically varying multiple input factors to determine their effect on a desired output or response. fishersci.cafishersci.fi
For the separation of this compound enantiomers, a combined DoE-RSM approach has been proposed to optimize the process with a reduced number of simulations compared to traditional methods. nih.gov RSM employs mathematical and statistical techniques to create an empirical model that describes the relationship between several independent variables (factors) and one or more response variables. cenmed.comwikipedia.org The goal is to identify the optimal operating conditions that yield the best separation performance.
The process involves:
Designing the experiments : This involves selecting the factors (e.g., flow rates, concentrations) and their levels. fishersci.fi
Data Collection : Performing the experiments as per the design.
Modeling : Using regression analysis to fit a mathematical model (often a polynomial equation) to the experimental data. cenmed.com
Optimization : Analyzing the response surface graphs generated from the model to find the combination of factor levels that optimizes the response (e.g., maximizes purity and yield). fishersci.ca
This methodology provides a structured and efficient way to explore the experimental domain and understand the interactions between different operational parameters, leading to a robust and optimized separation process for this compound. nih.gov
Molecular dynamics (MD) simulations offer a powerful, atomistic-level view of the interactions between chiral molecules and a chiral stationary phase (CSP), which is essential for understanding the mechanism of chiral recognition. uni.luwikipedia.org For this compound, fully atomistic MD simulations have been used to investigate its separation on polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenyl carbamate) (ADMPC), with a mobile phase like heptane/isopropanol. fishersci.bewikipedia.org
These simulations model the dynamic process of chromatography by calculating the trajectories of atoms over time based on classical mechanics. wikipedia.org This allows for the visualization of how the enantiomers of this compound interact with the CSP. The primary goal is to identify the specific noncovalent interactions—such as hydrogen bonds, π-π stacking, and steric hindrance—that lead to different retention times for the two enantiomers. uni.lu
Key findings from MD simulations for this compound include:
Prediction of Elution Order : MD simulations can successfully predict which enantiomer will elute first from the chromatographic column. fishersci.bewikipedia.org
Estimation of Separation Factors : By analyzing quantities like hydrogen-bonding lifetimes between the analyte and the CSP, it is possible to estimate separation factors (α). uni.lufishersci.be However, for this compound, it has been noted that interactions are not strongly dominated by hydrogen bonding, suggesting other interactions play a significant role. fishersci.bewikipedia.org
Understanding Interaction Modes : The simulations provide detailed insight into how the enantiomers fit into the chiral grooves or cavities of the polysaccharide selector, revealing the subtle differences in interaction energies that make enantioseparation possible. wikipedia.org
By providing a molecular-level understanding, MD simulations complement experimental studies and aid in the rational design of new and improved chiral stationary phases for the separation of compounds like this compound. fishersci.befishersci.se
On-Line Chiroptical Detection for Absolute Configuration Assignment
Determining the absolute configuration of enantiomers as they elute from a chromatography column is a significant challenge in chiral analysis. On-line chiroptical detectors provide a powerful solution for this.
A high-performance liquid chromatography (HPLC) system coupled in series with circular dichroism (CD) and optical rotation (OR) detectors offers a robust method for the on-line analysis of racemic this compound. fishersci.nowikipedia.org This setup allows for the simultaneous measurement of the CD spectrum and the specific optical rotation value for each enantiomer as it passes through the detector cells. fishersci.sefishersci.no
The process involves injecting a solution of racemic this compound into the HPLC system, where the enantiomers are separated on a chiral column. fishersci.no The separated enantiomers then flow through the CD and OR detectors.
Circular Dichroism (CD) Detector : Measures the differential absorption of left and right circularly polarized light. This provides a complete CD spectrum for each enantiomer, which is a unique fingerprint related to its three-dimensional structure.
Optical Rotation (OR) Detector : Measures the rotation of plane-polarized light at a specific wavelength (e.g., 670 nm). fishersci.nowikipedia.org This provides the sign ([+] or [-]) of the optical rotation.
The experimental data from these detectors can be compared with theoretical predictions from quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). fishersci.nowikipedia.org By matching the experimental CD spectra and the sign of optical rotation with the calculated values for a specific absolute configuration (e.g., R,R or S,S), the absolute configuration of the eluting enantiomers can be unambiguously assigned. fishersci.nowikipedia.org Studies have shown that for this compound, CD detectors generally perform better than polarimeters (OR detectors) for chiral screening purposes. fishersci.ca
Spectroscopic and Spectrometric Characterization Methods
A variety of spectroscopic and spectrometric methods are used to confirm the identity and structure of this compound.
| Technique | Type of Information | Key Findings for this compound |
| Infrared (IR) Spectroscopy | Provides information on functional groups and molecular vibrations. | The IR spectrum shows characteristic peaks corresponding to the vibrations of the oxirane ring and the phenyl groups. itrcweb.org The frequency of the vinylic stretching mode is notably affected by the ring strain in stilbene-like structures. mims.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Gives detailed information about the chemical environment of atomic nuclei (¹H, ¹³C), revealing the molecule's carbon-hydrogen framework. | ¹H and ¹³C NMR spectra are used to confirm the structure of this compound. itrcweb.org The chemical shifts and coupling constants of the protons on the epoxide ring are characteristic of the trans configuration. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information on electronic transitions within the molecule. | The UV-Vis spectrum of this compound is used to monitor its formation in catalytic oxidation reactions. fishersci.at The electronic spectrum has been studied theoretically, with the most intense absorption band calculated to be around 4.07 eV. jkenterprises.com.pk |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and providing structural clues. | Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the products of trans-stilbene oxidation, confirming the formation of this compound and identifying byproducts like benzaldehyde (B42025). wikipedia.orgfishersci.at |
Ultraviolet (UV) Absorption Spectroscopy for Tyrosinate Detection in Enzyme Studies
Ultraviolet (UV) absorption spectroscopy is a powerful tool for investigating enzyme-catalyzed reactions involving this compound, particularly in detecting transient species like tyrosinate. In studies of epoxide hydrolases, such as the potato epoxide hydrolase StEH1, this technique provides direct evidence for the involvement of active-site tyrosine residues in the catalytic mechanism.
Research on the hydrolysis of S,S-trans-stilbene oxide catalyzed by StEH1 has shown that two tyrosine residues, Tyr154 and Tyr235, are critical. acs.org Direct absorption spectroscopy detected a transient UV absorption signal during the lifetime of the alkyl-enzyme intermediate, which is indicative of tyrosinate formation. acs.org The ionization of the tyrosine phenol (B47542) group to a tyrosinate anion results in a significant red shift in the UV absorption spectrum. nih.gov Specifically, the absorption peaks shift from around 275 nm to 295 nm. nih.gov
In the StEH1 enzyme study, the apparent pKa of this tyrosine ionization was found to be 7.3, a value more than three pH units lower than that of typical tyrosine residues in the unliganded enzyme. acs.org This pKa value was identical to the one determined from the pH dependence of the alkylation rate, suggesting that tyrosinate formation is linked to this step. acs.org The rate of the subsequent hydrolysis of the alkyl-enzyme intermediate, which is the rate-limiting step, was observed to be inversely dependent on the formation of tyrosinate. acs.org These findings, enabled by UV spectroscopy, suggest that the role of the tyrosine pair is not to act as a proton donor but to stabilize the negatively charged intermediate through hydrogen bonding. acs.org
Table 1: UV-Vis Absorption Maxima for Tyrosine Species
| Species | λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|
| Tyrosine (protonated) | 275 | ~1,400 | nih.gov |
Infrared (IR) and X-ray Diffraction (XRD) Spectroscopy for Structural Elucidation
Infrared (IR) and X-ray Diffraction (XRD) spectroscopy are indispensable techniques for the definitive structural characterization of this compound. While XRD provides detailed information about the three-dimensional arrangement of atoms in a crystalline state, IR spectroscopy offers insights into the functional groups and bonding within the molecule.
X-ray Diffraction (XRD): Single-crystal X-ray diffraction is considered the gold standard for determining the complete molecular structure, including relative and absolute stereochemistry. acs.org For trans-stilbene, powder XRD analysis has been used to confirm its single-phase nature and monoclinic crystal structure, belonging to the P2/C space group. researchgate.net This technique is crucial for verifying the phase purity and crystalline perfection of the material before its use in further reactions or applications. researchgate.net The structural analysis of reaction products, such as the crystalline oxetanes formed from cycloaddition reactions of stilbenes, has also been established by X-ray structure elucidation. wiley-vch.de
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in this compound. The presence of the epoxide ring and the phenyl groups can be confirmed by specific absorption bands. For this compound, characteristic IR absorption bands include those for C-H stretching of the aromatic rings and the epoxide, as well as vibrations associated with the C-O-C bond of the oxirane ring. orgsyn.org
Table 2: Key Spectroscopic Data for this compound
| Technique | Characteristic Data | Reference |
|---|---|---|
| Infrared (IR) (CHCl₃) | 3076, 3036, 2989, 1603, 1497, 1457, 870, 698 cm⁻¹ | orgsyn.org |
| ¹H NMR (300 MHz, CDCl₃) | δ: 3.86 (s, 2H), 7.26–7.45 (m, 10H) | orgsyn.org |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 62.81 (-CH-), 125.4 (C-4), 128.19 (C-3,5), 128.44 (C-2,6), 136.99 (C-1) | orgsyn.org |
Gas Chromatography-Mass Spectrometry (GC-MSD) for Reaction Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used method for the separation, identification, and quantification of volatile and semi-volatile products from reactions involving trans-stilbene and this compound. The technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the unambiguous identification of compounds even in complex mixtures.
In studies of the epoxidation of trans-stilbene, GC-MS is routinely used to monitor the reaction's progress and product distribution. rsc.org For instance, in the oxidation of trans-stilbene, GC-MS analysis can identify the formation of this compound as the major product, alongside by-products such as benzaldehyde and deoxybenzoin (B349326). rsc.orgrsc.org The identification is confirmed by comparing the retention time and mass spectrum of the analyte with those of an authentic standard. researchgate.net
Research on the catalytic activity of unspecific peroxygenases (UPOs) on trans-stilbene demonstrates the power of GC-MS. In these studies, GC-MS was used to show that while some UPOs hydroxylate trans-stilbene to form 4,4′-dihydroxy-trans-stilbene, others exclusively form trans-stilbene epoxide. researchgate.net In another study, GC-MS was employed to analyze the stereoselective epoxidation of trans-stilbene to cis-stilbene (B147466) oxide, confirming that the trans-epoxide was an intermediate in the reaction. pdn.ac.lk
Table 3: Products Identified by GC-MS in trans-Stilbene Oxidation Reactions
| Catalyst System | Substrate | Identified Products | Reference |
|---|---|---|---|
| Cubane-type cobalt cluster / m-CPBA | trans-Stilbene | This compound, Benzaldehyde, 2-Phenylacetophenone | rsc.org |
| Au/TiO₂ / TBHP | trans-Stilbene | This compound, Benzaldehyde (trace), Deoxybenzoin | rsc.org |
| CglUPO / H₂O₂ | trans-Stilbene | trans-Stilbene epoxide | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and for gaining deep mechanistic insights into chemical reactions. For this compound, both ¹H and ¹³C NMR provide definitive structural information, as shown in Table 2. orgsyn.org The symmetry of the trans isomer results in a simple ¹H NMR spectrum, with a characteristic singlet for the two equivalent epoxide protons. orgsyn.org
Beyond static structural analysis, NMR is invaluable for monitoring reaction kinetics and identifying reactive intermediates. A specialized LED Rapid Injection NMR (LED-RI-NMR) system has been developed to study photoinduced reactions in situ. chemrxiv.org This system was used to investigate the [3+2]-cycloaddition of a carbonyl ylide generated from this compound. chemrxiv.org By initiating the reaction inside the NMR spectrometer and rapidly acquiring spectra, researchers could monitor the consumption of this compound and the formation of the cycloaddition product over time, allowing for detailed kinetic analysis. chemrxiv.org Such mechanistic investigations are crucial for understanding reaction pathways and for the discovery of new chemical transformations. chemrxiv.org
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5742860 |
| L-Tyrosine | 6057 |
| meso-1,2-Diphenyl-1,2-ethanediol | 853018 |
| Benzaldehyde | 240 |
| Benzoic acid | 243 |
| cis-Stilbene oxide | 98511 |
| Deoxybenzoin | 7969 |
| 2-Phenylacetophenone | 7969 |
| 4,4'-dihydroxy-trans-stilbene | 5281719 |
| m-Chloroperoxybenzoic acid (m-CPBA) | 8259 |
Computational Chemistry and Theoretical Modeling of Trans Stilbene Oxide
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions at the molecular level. For trans-stilbene (B89595) oxide, these computational approaches provide insights into the electronic structure, energetics, and pathways of its transformations.
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and geometry of molecules in their ground and transition states. In the study of trans-stilbene oxide, DFT calculations are employed to determine key structural parameters and to map out the potential energy surfaces of its reactions.
Conformational analysis using DFT, often in conjunction with molecular mechanics force fields, helps in identifying the most stable ground-state geometry of this compound. For instance, calculations at the B3LYP/VDZ(P) level of theory have been used to optimize the geometry of the enantiomers of this compound, revealing a dihedral angle of approximately -57.5º between the two aromatic rings researchgate.net. This non-planar conformation is a critical factor influencing its reactivity and interactions.
Transition state analysis using DFT allows for the identification of the saddle points on the potential energy surface, which correspond to the highest energy point along the reaction coordinate. By locating and characterizing these transition states, researchers can determine the activation energies of various reaction pathways, such as ring-opening or isomerization reactions. While specific DFT studies on the transition states of this compound's thermal or catalytic reactions are not extensively detailed in the provided search results, the methodology is widely applied to similar epoxide systems. Time-dependent DFT (TD-DFT) has also been utilized to investigate the photochemical behavior of related stilbene (B7821643) derivatives, providing insights into their excited-state dynamics and potential isomerization pathways researchgate.net.
Table 1: Representative DFT Applications in the Study of this compound and Related Compounds
| Computational Method | Application | Key Findings |
| B3LYP/VDZ(P) | Geometry optimization of (1S,2S)-trans-stilbene oxide | The two aromatic rings form a dihedral angle of -57.5º. researchgate.net |
| TD-DFT | Investigation of photoisomerization of stilbene | Provides insights into the energy barriers for isomerization in the excited state. researchgate.net |
To obtain more accurate energetic information, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) are often employed. These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals, leading to more reliable energy profiles for chemical reactions.
For the related molecule trans-stilbene, MP2 calculations in conjunction with correlation-consistent basis sets (e.g., cc-pVDZ) have been used to study the rotational barriers of the phenyl rings researchgate.net. These studies show that at the MP2/cc-pVDZ level, the planar C2h structure is a first-order saddle point, lying slightly higher in energy than the minimum energy C2 form researchgate.net. This type of analysis is crucial for understanding the conformational flexibility of the molecule, which in turn affects its reactivity.
While specific MP2 studies on the reaction energetics of this compound were not found in the search results, the application of such methods would be invaluable for refining the energy profiles calculated by DFT. For example, MP2 calculations could provide more accurate activation energies for epoxide ring-opening under different conditions, helping to distinguish between competing reaction mechanisms. Furthermore, vibrational spectra of trans-stilbene have been calculated at the MP2/cc-pVTZ level for the ground state, demonstrating the utility of this method in characterizing the vibrational modes of the molecule researchgate.net.
Table 2: Application of MP2 Calculations for Energetic and Structural Analysis of trans-Stilbene
| Computational Method | Application | Key Findings |
| MP2/cc-pVDZ | Phenyl ring rotation in trans-stilbene | The planar structure is a saddle point, 0.27 kcal/mol above the minimum energy form. researchgate.net |
| MP2/cc-pVTZ | Vibrational spectra of S0 trans-stilbene | Provides accurate vibrational frequencies for the ground electronic state. researchgate.net |
The electronic and steric nature of substituents on the phenyl rings of this compound can significantly influence its reactivity. Computational studies are essential for systematically elucidating these substituent effects on reaction pathways.
In the context of the photocatalytic oxidation of trans-stilbenes, it has been observed that the reaction rate is sensitive to the electronic properties of the substituents researchgate.net. Electron-donating groups were found to accelerate the reaction, while electron-withdrawing groups decelerated it. This suggests that the reaction likely proceeds through an intermediate that is stabilized by electron-donating substituents researchgate.net.
Theoretical studies can quantify these effects by calculating reaction barriers and intermediate stabilities for a series of substituted this compound derivatives. By correlating these calculated parameters with experimentally observed reaction rates, a deeper understanding of the reaction mechanism can be achieved. For example, DFT calculations can be used to determine the Hammett plots for various reactions, providing a quantitative measure of the electronic effects of substituents on the transition state. While a specific computational study on substituent effects in this compound reactions was not identified, the principles are well-established in computational organic chemistry nih.gov.
Table 3: Observed Substituent Effects on the Photocatalytic Oxidation of trans-Stilbenes
| Substituent Type | Effect on Reaction Rate | Implication for Mechanism |
| Electron-donating | Acceleration | The reaction likely proceeds through an electron-deficient transition state or intermediate. researchgate.net |
| Electron-withdrawing | Deceleration | The transition state or key intermediate is destabilized by electron-withdrawing groups. researchgate.net |
In Silico Approaches for Biological Activity Prediction and Enzyme Engineering
Computational methods have become indispensable in predicting the biological interactions of this compound and in engineering enzymes for its specific transformation. These in silico approaches allow for the rational design of biocatalysts and provide deep insights into the molecular mechanisms governing their activity and selectivity.
The asymmetric synthesis of vicinal diols from epoxides is a critical process in fine chemical and pharmaceutical production, and epoxide hydrolases (EHs) are key biocatalysts for this transformation. Computational design has been successfully employed to engineer these enzymes, tailoring their selectivity for specific substrates like stilbene oxide.
Researchers have utilized computational library design and molecular dynamics (MD) simulations to create variants of limonene epoxide hydrolase (LEH) capable of producing specific enantiomers of stilbene diol from cis-stilbene (B147466) oxide. nih.govresearchgate.net This approach involves identifying key positions in the enzyme's active site for mutation. researchgate.net By simulating the substrate's interaction with the enzyme, near-attack conformations (NACs) are analyzed to predict which mutations will favor the formation of a desired enantiomer. researchgate.net
This strategy has led to the creation of enantiocomplementary mutants that can produce either (S,S)- or (R,R)-stilbene diol with excellent enantiomeric excess (>97%). nih.govresearchgate.net For instance, an (R,R)-selective mutant was developed that achieved high enantiopurity with 98% conversion into the diol and an enantiomeric excess greater than 99%. nih.govresearchgate.net These results demonstrate the power of computational design to engineer highly selective EH variants with minimal laboratory screening, showcasing a powerful tool for creating customized biocatalysts for the asymmetric synthesis of chiral diols from compounds like stilbene oxide. nih.govresearchgate.net
Understanding the binding mode of this compound (TSO) within an enzyme's active site and identifying the key catalytic residues are crucial for explaining and engineering enzyme function. The catalytic mechanism for epoxide hydrolases belonging to the α/β-hydrolase fold family generally involves a two-step process: the formation of a covalent alkyl-enzyme intermediate followed by its hydrolysis. nih.govnih.govdaneshyari.com
Kinetic and mutagenesis studies on potato epoxide hydrolase, StEH1, have identified several residues as critical for the hydrolysis of TSO. nih.gov Point mutations confirmed that Asp105, Tyr154, Tyr235, and His300 are essential for catalytic activity. nih.gov The reaction mechanism involves a nucleophilic attack by an aspartate residue on an epoxide carbon, facilitated by proton donation from tyrosine residues that polarize the oxirane oxygen. nih.govnih.gov A histidine residue then acts as a general base to activate a water molecule for the subsequent hydrolysis of the alkyl-enzyme intermediate. nih.gov For StEH1, this hydrolytic step was found to be rate-limiting for the conversion of TSO. nih.gov
In the highly enantioselective epoxide hydrolase Kau2, which preferentially reacts with the (S,S)-enantiomer of TSO, the active site tyrosines (Tyr157 and Tyr259) are suggested to act as electrophilic catalysts. nih.gov They polarize the oxirane oxygen of the bound epoxide by forming hydrogen bonds, which facilitates the nucleophilic attack and formation of the intermediate. nih.gov The significant difference in reaction rates between the (S,S) and (R,R) enantiomers of TSO is attributed to marked differences in both the alkylation rate and the hydrolysis rate of the corresponding alkyl-enzyme intermediates. nih.gov
Computational models, such as large cluster models of the active site, have been used to investigate the enantioconvergent conversion of related substrates like styrene (B11656) oxide. acs.org These models, often comprising hundreds of atoms, can reproduce the effects of mutations and have identified the involvement of other residues, such as a His-104 that is electrostatically linked to the primary base, His-300, in StEH1. acs.org
| Enzyme | Key Catalytic Residues | Role in Hydrolysis of this compound |
| StEH1 (Potato Epoxide Hydrolase) | Asp105 | Nucleophile in the catalytic triad. |
| Tyr154, Tyr235 | Act as proton donors to polarize the epoxide ring. | |
| His300 | General base, activates water for hydrolysis. | |
| Kau2 Epoxide Hydrolase | Tyr157, Tyr259 | Electrophilic catalysts, polarize the epoxide via H-bonds. |
| Catalytic Triad (Asp, His, Asp/Glu) | Standard mechanism for α/β-hydrolase fold enzymes. daneshyari.com |
Many enzymes, including the α/β-hydrolase fold family to which most epoxide hydrolases belong, feature active sites that are buried within the protein structure. nih.govplos.orgresearchgate.net These active sites are connected to the surrounding solvent by a network of tunnels and cavities that control substrate access, and product egress. nih.govresearchgate.net The analysis and engineering of these tunnels represent a key strategy for modifying enzyme activity and selectivity.
Soluble epoxide hydrolases (sEHs) have been used as a model system to study the evolution and function of these tunnels. nih.govplos.org The tunnel network connects the conserved active site, located between the main domain and a more variable cap domain, with the exterior. nih.gov The characteristics of these tunnels can vary significantly even among structurally similar enzymes, allowing them to adapt to a broad spectrum of substrates. nih.gov
Computational analysis can identify and characterize these pathways, revealing "ancestral" tunnels that are well-preserved across family members as well as more variable tunnels that may confer specialized functions. nih.gov A proposed "perforation" mechanism suggests that new tunnels can evolve or be engineered through mutations of variable residues located on the protein's surface or at the boundary of internal cavities. nih.govplos.orgresearchgate.net This strategy can create a new opening to the active site, potentially altering substrate specificity or enhancing catalytic efficiency. nih.govresearchgate.net By identifying variable, tunnel-lining residues as "hot-spots" for mutation, this approach provides a rational basis for enzyme re-engineering, moving beyond modifications limited to the active site itself. nih.gov
Theoretical Prediction of Spectroscopic Properties
Theoretical methods are pivotal in predicting and interpreting the spectroscopic properties of molecules like this compound, providing a bridge between calculated molecular structures and experimental data.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the electronic excited states of molecules. nih.govchemrxiv.org It is widely and successfully used to predict chiroptical properties, such as electronic circular dichroism (CD) spectra, which are essential for determining the absolute configuration of chiral molecules. researchgate.netnih.govvu.nl
The absolute configuration of the enantiomers of this compound has been successfully assigned using a combination of chiral chromatography with CD detection and TD-DFT calculations. researchgate.net In this approach, the CD spectra of the separated enantiomers are measured experimentally. Concurrently, theoretical CD spectra are calculated for a specific configuration (e.g., R,R). By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule that produces the experimental spectrum can be definitively assigned. researchgate.net
For this compound, TD-DFT calculations were performed at specific levels of theory to predict both CD and optical rotation (OR). researchgate.net The results were consistent in predicting the correct combination of experimental CD bands and the sign of optical rotation, leading to an unambiguous assignment of the (+)-enantiomer as (1R,2R)-trans-stilbene oxide and the (-)-enantiomer as (1S,2S)-trans-stilbene oxide. researchgate.net This agreement between theoretical prediction and experimental data underscores the reliability of TD-DFT for elucidating the stereochemical properties of chiral molecules. researchgate.netnih.gov Advanced implementations of this method can also include gauge-including atomic orbitals (GIAOs) to ensure the results are independent of the coordinate system's origin, further improving accuracy. nih.gov
| Parameter | Level of Theory / Basis Set | Application |
| Geometry Optimization | B3LYP/VDZ(P) | Determination of the ground-state molecular structure. researchgate.net |
| CD Spectra Calculation | B3LYP/TZVP | Prediction of the circular dichroism spectrum. researchgate.net |
| Optical Rotation Calculation | B3LYP/aug-cc-pVDZ | Prediction of the optical rotation value. researchgate.net |
Applications and Advanced Materials Based on Trans Stilbene Oxide
Role as a Chiral Building Block in Asymmetric Synthesis
The epoxide ring of trans-stilbene (B89595) oxide makes it a valuable precursor in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. ontosight.aismolecule.com
trans-Stilbene oxide is a key intermediate in the synthesis of chiral molecules and pharmaceuticals. ontosight.aismolecule.com Its ability to react with chiral nucleophiles to form diastereomers, which can then be separated, makes it valuable in asymmetric synthesis. smolecule.com The enantiopure forms of this compound are particularly useful. For example, optically pure (R,R)-trans-stilbene oxide can be stereoselectively opened to produce (1R,2R)- and (1R,2S)-2-amino-1,2-diphenylethanols, which are important chiral auxiliaries and ligands. acs.orgarkat-usa.org
The development of chiral catalysts has enabled the enantioselective ring-opening of racemic this compound. Chiral zeolite catalysts, for instance, have shown the ability to preferentially react with one enantiomer of this compound, leading to an enantio-enrichment of the product. nih.govacs.org This enantioselectivity is crucial for producing pharmaceutical intermediates with the correct stereochemistry, which is often essential for their biological activity.
Chiral hydrobenzoin (B188758) and its derivatives are significant in various areas of chiral chemistry and have broad applications in synthetic chemistry. researchgate.net this compound serves as a precursor for the synthesis of these valuable compounds. smolecule.com The hydrolysis of this compound, for example, yields meso-hydrobenzoin. iucr.org Furthermore, the asymmetric dihydroxylation of trans-stilbene is a well-established method for preparing enantiomerically pure (R,R)- and (S,S)-hydrobenzoin on a large scale. researchgate.netbeilstein-journals.org
The reaction of this compound with nucleophiles can also lead to the formation of chiral hydrobenzoin derivatives. smolecule.com For instance, the ring-opening of this compound with various nucleophiles provides access to functionalized 1,2-diarylethanols, which are versatile chiral intermediates. arkat-usa.org
Precursor in Organic Transformations
The reactivity of the epoxide ring in this compound allows it to be a precursor in a variety of organic transformations, leading to the synthesis of diverse and valuable compounds.
This compound can undergo rearrangement reactions under different catalytic conditions to form aldehydes and ketones. A common transformation is the acid-catalyzed rearrangement to produce diphenylacetaldehyde (B122555). erowid.org This reaction, often referred to as the Meinwald rearrangement, is a fundamentally important transformation with significant synthetic utility. conicet.gov.ar Various Lewis acids, including boron trifluoride etherate, magnesium bromide, and bismuth triflate, have been employed to facilitate this rearrangement. erowid.orgpsu.eduresearchgate.netacs.org
The regioselectivity of the rearrangement can be influenced by the catalyst and reaction conditions. While phenyl migration to form diphenylacetaldehyde is often the major pathway, the formation of deoxybenzoin (B349326) through hydrogen migration has also been observed, particularly with certain catalysts like magnesium bromide. erowid.orgpsu.edu Research has shown that catalysts like bismuth(III) oxide perchlorate (B79767) and bismuth triflate can be highly regioselective, yielding diphenylacetaldehyde as the exclusive product. erowid.orgpsu.edu
| Catalyst | Major Product(s) | Reference |
|---|---|---|
| Boron trifluoride etherate | Diphenylacetaldehyde | acs.org |
| Magnesium bromide | Diphenylacetaldehyde and Deoxybenzoin | erowid.org |
| Bismuth(III) oxide perchlorate | Diphenylacetaldehyde | psu.edu |
| Bismuth triflate | Diphenylacetaldehyde | erowid.org |
This compound is a common starting material for the production of trans-stilbene sulfides. sigmaaldrich.comsigmaaldrich.com The reaction of this compound with reagents like thiourea (B124793) can lead to the formation of the corresponding episulfide, although this intermediate can be unstable. lookchem.com A more successful approach involves the reaction of this compound with potassium methyl xanthate, which yields the corresponding cis- and trans-cyclic trithiocarbonates that can then be converted to dithiols. lookchem.com More recent methods have demonstrated the transfer of a sulfur monoxide (SO) group from a thiirane (B1199164) S-oxide to an N-heterocyclic carbene, producing trans-stilbene as a recyclable byproduct. acs.org
trans-Stilbene and its derivatives have garnered significant attention for their potential biological activities, including antioxidant, neuroprotective, and anticancer properties. researchgate.netmdpi.comnih.gov While this compound itself has shown some biological activity, it is more commonly used as a precursor to synthesize a wide range of derivatives with enhanced therapeutic potential. ontosight.aimdpi.com
Model Compound in Mechanistic Organic Chemistry
This compound serves as a crucial model compound in the field of mechanistic organic chemistry, providing valuable insights into a variety of chemical transformations. Its rigid, well-defined structure and the reactivity of the epoxide ring make it an ideal substrate for studying reaction mechanisms, including photoreactivity, ring-opening reactions, and catalytic processes.
Probing Photoreactivity and Light-Induced Organic Transformations
This compound is frequently utilized in photochemical studies due to its ability to undergo structural changes upon exposure to light. These light-induced transformations are fundamental to understanding the principles of photoreactivity in organic compounds. When subjected to light, stilbene (B7821643) oxides can fragment to produce carbonyl ylides. sigmaaldrich.cn The parent compound, trans-stilbene, is known for its photoisomerization to cis-stilbene (B147466), a process that involves the twisting of the molecule in an excited state. wiley-vch.de This phenomenon of photochromism is a key area of photochemical research. wiley-vch.de
Recent studies have explored the use of covalent organic frameworks (COFs) as platforms for selective photosynthesis. In these systems, COFs can act as light-harvesting units to trigger photocatalysis through energy transfer mechanisms. For instance, the visible-light-induced isomerization of E/Z olefins, such as the conversion of trans-stilbene to its cis isomer, has been demonstrated with excellent conversion rates. acs.org Specifically, trans-stilbene reached a 90% conversion to the corresponding cis isomer after 18 hours of irradiation with blue-light LED in the presence of a TpTt COF. acs.org The photocatalytic transformation of resveratrol (B1683913) analogs, which are structurally related to stilbenes, also primarily involves trans-cis isomerization as the initial photoinduced step. mdpi.com
Studying Epoxide Ring-Opening Mechanisms
The epoxide ring of this compound is susceptible to a variety of ring-opening reactions, making it an excellent model for studying the mechanisms of these transformations. ontosight.ai The stereochemistry of the ring-opening provides critical information about the reaction pathway. For example, the reaction of this compound with sulfurated borohydrides results in a trans opening of the epoxide ring, leading to the formation of an erythro racemic mixture of the corresponding 1,2-mercaptol. cdnsciencepub.com The stereochemical outcome offers clear evidence for the attack of the nucleophile on the epoxide. cdnsciencepub.com
Acid-catalyzed rearrangements of epoxides are also a significant area of study. acs.org The regioselectivity of epoxide ring-opening is influenced by the substituents on the oxirane ring. researchgate.net In the case of stilbene oxide, the phenyl groups can stabilize the transition state during the opening of the oxirane ring at the adjacent carbon. researchgate.net Studies with zirconium imido complexes have shown that these complexes react cleanly with epoxides, including stilbene oxide, through a stepwise mechanism where the epoxide ring-opening is the rate-determining step. nih.gov This leads to the formation of zwitterionic intermediates with significant carbocation character. nih.gov The hydrolysis of this compound catalyzed by enzymes like Solanum tuberosum epoxide hydrolase 1 (StEH1) has also been investigated to understand enantioselectivity, with the enzyme showing a preference for the (S,S)-enantiomer. researchgate.net
Investigating Catalytic Processes
This compound is a valuable substrate for investigating various catalytic processes, including epoxidation and hydrogenation. The synthesis of this compound itself is a subject of catalytic research, with methods like the epoxidation of trans-stilbene using gold(III) chloride as a catalyst being developed. More sustainable approaches, such as the use of carbon nitride-supported iron cluster catalysts for alkene epoxidation, have also been explored, with this compound being a key product. sigmaaldrich.cn
In the realm of catalytic hydrogenolysis, this compound serves as a model substrate for the reductive ring-opening of benzylic epoxides. A catalytic system using palladium nanoparticles ([Pd0EnCat]) and formic acid has been shown to be highly efficient for this reaction. fudan.edu.cn This system achieved an excellent isolated yield of 97% for the ring-opening of this compound, and the catalyst could be recycled for ten successive runs, demonstrating its stability. fudan.edu.cn Furthermore, ruthenium catalysts have been used for the oxidation of trans-stilbene, yielding this compound. arkat-usa.org The development of efficient catalytic systems for the synthesis of trans-stilbene from diphenylacetylene (B1204595) using Rh-based intermetallic compounds has also been reported. acs.org These studies highlight the importance of trans-stilbene and its oxide in advancing the field of catalysis. acs.orgmarketresearchintellect.com
Development of Advanced Materials
The unique properties of this compound have led to its use in the development of advanced materials, particularly in the fields of chromatography and sustainable chemistry.
Fabrication of Chiral Stationary Phases for Chromatography
This compound is a key compound in the development and evaluation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). tandfonline.com CSPs are essential for the separation of enantiomers, which is a critical process in the pharmaceutical industry. researchgate.net this compound has been used in the fabrication of cellulose (B213188) derivative-coated spherical covalent organic frameworks, which serve as CSPs for HPLC enantioseparation. sigmaaldrich.cn
Cellulose tris(3,5-dimethylphenylcarbamate) is a widely used chiral selector, and studies have shown that this compound gives excellent chromatographic results on CSPs derived from it, with high separation (α) and resolution (Rs) values of 1.84 and 9.59, respectively. mdpi.com The enantiomers of this compound have been successfully resolved on Chiralcel OD, another cellulose-based CSP. researchgate.net The Whelk-O1 selector, a Pirkle-type CSP, has also demonstrated high efficiency in separating this compound enantiomers, achieving over 260,000 theoretical plates/meter in normal phase UHPLC. chromatographytoday.com The separation was completed in just 1.65 minutes, showcasing a significant improvement in speed compared to older columns. chromatographytoday.com
Below is an interactive data table summarizing the chromatographic separation of this compound on different chiral stationary phases.
| Chiral Stationary Phase | Separation Factor (α) | Resolution (Rs) | Analysis Time (min) |
| Cellulose tris(3,5-dimethylphenylcarbamate) derivative | 1.84 | 9.59 | Not Specified |
| UHPC-Whelk-O1 1.8 µm | Not Specified | 17.74 | 1.65 |
| 5 µm commercial column | Not Specified | ~9 | >6.6 |
| SFC-Whelk-O1 1.8 µm | Not Specified | 21.5 | 1.08 |
| SFC-Whelk-O1 5 µm | Not Specified | 13.5 | >3.24 |
This table is based on data from the text and is for illustrative purposes.
Role in Sustainable Chemical Synthesis through Novel Catalytic Systems
This compound plays a significant role in the advancement of sustainable chemical synthesis through its involvement in innovative catalytic systems. sigmaaldrich.cn Its use as a substrate and product in the development of greener chemical processes highlights its importance in green chemistry initiatives. The shift towards environmentally friendly practices has made this compound an essential component in creating sustainable materials due to its efficiency in reducing waste and energy consumption. marketresearchintellect.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for trans-Stilbene oxide, and how do their yields compare?
- Methodology :
- Epoxidation of trans-Stilbene : Using ketones (e.g., acetone) and hydrogen peroxide, yields up to 98% are achieved via electrophilic addition to the double bond .
- From Benzyl Alcohol : Lower yields (~80%) are observed due to intermediate oxidation steps and side reactions .
Q. How can time-resolved transmission Raman spectroscopy characterize trans-Stilbene oxide?
- Methodology :
- Experimental Setup : Picosecond laser pulses (1 ps) are used to probe 1 mm-thick powder samples. A Monte Carlo model simulates photon migration to correct for pulse broadening .
- Data Interpretation : The model correlates observed Raman profiles with molecular dynamics, enabling analysis of isomerization kinetics .
Q. What enzymes are induced by trans-Stilbene oxide, and how is this induction studied?
- Methodology :
- In Vivo Studies : Rodent models (e.g., mice) are used to assess hepatic epoxide hydrolase and cytosolic glutathione transferase activities. trans-Stilbene oxide induces these enzymes in liver, kidney, and adrenal tissues .
- In Vitro Assays : Microsomal fractions are incubated with the compound, and enzyme activities are quantified via spectrophotometric or fluorometric methods .
Q. What in vitro models assess the cytotoxic effects of trans-Stilbene oxide on immune cells?
- Methodology :
- Cell Lines : RAW 264.7 mouse macrophages are treated with trans-Stilbene oxide (0.1–100 µM) dissolved in DMSO (≤0.1% final concentration). Viability is measured via MTT assays .
- Controls : Include resveratrol and piceatannol as reference stilbenes to compare anti-proliferative effects .
Advanced Research Questions
Q. How does electric field strength influence cis-to-trans photoisomerization efficiency in stilbene derivatives?
- Methodology :
- Experimental Design : A pulsed near-IR laser (ε = 4.5 × 10⁷ V/cm) enhances isomerization yields to 75% (vs. 35% field-free) in microliter focal volumes. Absorption spectra are monitored at 337–340 nm .
- Theoretical Analysis : Dynamic Stark shifting of ground/excited states explains the redshift in absorption, increasing cross-sectional overlap with excitation wavelengths .
Q. What methodologies optimize chemoselective hydrogenolysis of trans-Stilbene oxide to benzylic alcohols?
- Methodology :
- Catalyst Selection : Pd(0) EnCat™40NP achieves 99% yield in 5 hours without over-reduction. Catalyst recycling (10 cycles) maintains >96% yield, with palladium leaching <5 ppm (ICP analysis) .
- Comparison to Pd/C : Pd/C yields 80% under identical conditions, highlighting EnCat’s superior chemoselectivity .
Q. What chiral stationary phases (CSPs) are effective for enantiomeric separation of trans-Stilbene oxide?
- Methodology :
- Beta-Cyclodextrin CSP : Synthesized via click chemistry, this phase resolves enantiomers (e.g., trans-Stilbene oxide) with a limit of quantification (LOQ) of 10 µg/mL. Calibration curves (3–20 mg/mL) show linearity (R² > 0.99) .
- HPLC Conditions : Use Chiralcel OD columns with n-hexane/2-propanol (90:10) at 1.0 mL/min and UV detection (270 nm) .
Q. How does Fe(II)-catalyzed kinetic resolution achieve enantioselectivity in trans-Stilbene oxide reactions?
- Methodology :
- Reaction Setup : Fe(II) catalysts at –20°C yield β-hydroxy indole derivatives with 54% enantiomeric excess (ee). Unreacted epoxide is recovered at 48% ee .
- Challenges : Competing pathways (e.g., racemization) require precise temperature control and catalyst tuning to improve selectivity .
Q. What statistical and experimental design considerations are critical for interpreting trans-Stilbene oxide’s biological effects?
- Methodology :
- Study Design : Ensure adequate sample size, randomization, and blinding in cytotoxicity assays. Report limitations (e.g., DMSO solvent effects) .
- Data Interpretation : Distinguish correlation from causation in observational studies; use hypothesis-driven experiments (e.g., enzyme inhibition assays) to validate mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
